3,4-Difluoroaniline-d2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5F2N |
|---|---|
Molecular Weight |
131.12 g/mol |
IUPAC Name |
2,6-dideuterio-3,4-difluoroaniline |
InChI |
InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1D,3D |
InChI Key |
AXNUZKSSQHTNPZ-SDTNDFKLSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1N)[2H])F)F |
Canonical SMILES |
C1=CC(=C(C=C1N)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Difluoroaniline-d2
This technical guide provides a comprehensive overview of the synthesis of 3,4-Difluoroaniline-d2, a deuterated isotopologue of 3,4-Difluoroaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize isotopically labeled compounds as internal standards for quantitative analysis or as tracers in metabolic studies.
Introduction
3,4-Difluoroaniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its deuterated form, this compound, in which the two hydrogen atoms of the amino group are replaced by deuterium (B1214612), is a valuable tool in analytical and research applications. The incorporation of deuterium can alter the pharmacokinetic and metabolic profiles of drug candidates and allows for precise quantification in complex biological matrices using techniques such as NMR, GC-MS, or LC-MS.[3]
This guide focuses on the most direct and efficient method for the preparation of this compound: the direct hydrogen-deuterium (H/D) exchange of the amine protons of 3,4-Difluoroaniline.
Synthesis Pathway
The synthesis of this compound is achieved through a straightforward hydrogen-deuterium exchange reaction on the amino group of 3,4-Difluoroaniline. The protons on the nitrogen atom of anilines are labile and can be readily exchanged with deuterium from a suitable source, such as deuterium oxide (D₂O), under neutral or mildly acidic/basic conditions.[4] This method is highly efficient and selective for the amino group, leaving the aromatic C-H bonds intact.
The overall transformation is depicted in the following reaction scheme:
Caption: Synthesis of this compound via H/D exchange.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials and Reagents:
-
3,4-Difluoroaniline
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent for analysis
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-Difluoroaniline (1.0 eq) in an excess of deuterium oxide (D₂O, typically 10-20 eq). The reaction can often proceed without a catalyst, but gentle warming or the addition of a catalytic amount of a mild acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) can facilitate the exchange.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the -NH₂ proton signal.
-
Work-up:
-
After the reaction is complete, extract the product with a suitable organic solvent that is immiscible with water, such as diethyl ether or dichloromethane. Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers and dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification and Characterization: The resulting this compound is often of high purity. If necessary, it can be further purified by vacuum distillation. The final product should be characterized by:
-
¹H NMR: To confirm the absence of the -NH₂ signal and the integrity of the aromatic protons.
-
¹³C NMR: To confirm the carbon skeleton remains unchanged.
-
Mass Spectrometry (MS): To confirm the increase in molecular weight by two mass units due to the incorporation of two deuterium atoms.
-
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected product.
| Property | 3,4-Difluoroaniline | This compound (Expected) |
| Molecular Formula | C₆H₅F₂N | C₆H₃D₂F₂N |
| Molecular Weight | 129.11 g/mol | 131.12 g/mol |
| Isotopic Purity | N/A | >98 atom % D |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | ~189 °C | ~189 °C |
Note: The boiling point is not expected to change significantly upon deuteration of the amine group. The isotopic purity will depend on the purity of the deuterium source used.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting material to the final, characterized product.
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion
The synthesis of this compound via direct hydrogen-deuterium exchange of the amine protons of 3,4-Difluoroaniline is a highly efficient, selective, and straightforward method. This approach provides a high yield of the desired isotopically labeled compound with excellent isotopic purity. The resulting this compound is a crucial tool for researchers in drug discovery and development, enabling precise quantitative analysis and detailed metabolic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating H/D-Exchange Mechanism of Active Hydrogen in Aniline and Benzene-1,2-dithiol -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Physical Characteristics of 3,4-Difluoroaniline-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of 3,4-Difluoroaniline-d2, a deuterated isotopologue of 3,4-Difluoroaniline. This compound is of significant interest as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, allowing for precise quantification in complex biological matrices.
While specific experimental data for the physical properties of this compound is limited, the following information is based on the well-characterized non-deuterated analogue, 3,4-Difluoroaniline. It is important to note that the physical properties of isotopologues are generally very similar to their non-deuterated counterparts.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 3,4-Difluoroaniline is presented below. These values should be considered as close approximations for this compound.
| Property | Value |
| Molecular Formula | C₆H₃D₂F₂N |
| Molecular Weight | 131.12 g/mol [1] |
| CAS Number | 1219804-94-7 |
| Appearance | Colorless to light yellow solid or liquid |
| Melting Point | 22 °C |
| Boiling Point | 77 °C at 7 mmHg |
| Density | 1.302 g/mL at 25 °C |
| Solubility | Slightly soluble in water |
Experimental Protocols
Detailed methodologies for the synthesis of deuterated anilines and the determination of key physical properties are outlined below.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods for introducing deuterium into the aromatic ring of anilines. One common approach involves the reduction of a deuterated nitrobenzene (B124822) precursor. An alternative efficient method is the deamination of an aniline (B41778) precursor in the presence of a deuterium source[2][3].
Protocol: Reductive Deuteration of 3,4-Difluoronitrobenzene-d2
-
Nitration: Synthesize 3,4-difluoronitrobenzene (B149031) by nitrating 1,2-difluorobenzene (B135520) with a mixture of nitric and sulfuric acids.
-
Deuteration of Nitrobenzene: Introduce deuterium atoms into the 3,4-difluoronitrobenzene molecule at the desired positions using an appropriate deuteration method.
-
Reduction: Reduce the resulting 3,4-difluoronitrobenzene-d2 to this compound. A common method for this reduction is the use of a reducing agent such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.
-
Purification: The crude product is then purified, typically by distillation or column chromatography, to yield the final high-purity this compound.
Determination of Physical Characteristics
Standard laboratory procedures are employed to determine the physical properties of the synthesized compound.
1. Melting Point Determination (Capillary Method) [4][5][6]
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For pure crystalline compounds, this transition occurs over a narrow temperature range.
-
Procedure:
-
A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus).
-
The temperature of the bath is gradually increased at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
2. Boiling Point Determination (Micro Method) [7][8][9]
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Procedure:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated in a suitable bath.
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
3. Density Measurement (Pycnometer Method)
-
Principle: Density is the mass of a substance per unit volume. The pycnometer method involves accurately determining the mass of a known volume of the substance.
-
Procedure:
-
A clean, dry pycnometer (a small glass flask with a precise volume) is weighed empty.
-
The pycnometer is filled with the liquid, and any excess is carefully removed.
-
The filled pycnometer is weighed again to determine the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
4. Solubility Determination [10][11]
-
Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guide, where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.
-
Procedure:
-
A small, measured amount of the solute (e.g., 10-20 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).
-
The mixture is agitated vigorously for a set period.
-
The mixture is observed to determine if the solute has dissolved completely, partially, or not at all.
-
This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) to establish a solubility profile.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient Route to Deuterated Aromatics by the Deamination of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Efficient Route to Deuterated Aromatics by the Deamination of Anilines - Organic Letters - Figshare [acs.figshare.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. thinksrs.com [thinksrs.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. scribd.com [scribd.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. chymist.com [chymist.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. youtube.com [youtube.com]
commercial suppliers of 3,4-Difluoroaniline-d2
An In-depth Technical Guide to 3,4-Difluoroaniline-d2 for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a deuterated stable isotope of 3,4-Difluoroaniline (B56902). It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards or tracers in quantitative analyses.
Overview and Applications
This compound is the deuterium-labeled form of 3,4-Difluoroaniline.[1] The non-labeled compound, 3,4-Difluoroaniline, is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[2][3] Its fluorinated structure can enhance biological activity and stability in target molecules.[2]
The deuterated analogue, this compound, serves critical roles in analytical and metabolic studies. Stable heavy isotopes are incorporated into molecules primarily for use as tracers and internal standards.[1] Deuteration has gained significant attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs, a field of study that can benefit from tracers like this compound.[1]
Primary applications include:
-
Internal Standard: It is commonly used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Tracer: This compound can be used as a tracer in various research applications to follow the metabolic fate of the parent molecule.[1]
Commercial Suppliers and Product Specifications
Several commercial suppliers offer this compound for research purposes. The following tables summarize the available quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1061566-62-8 | [1][4] |
| Molecular Formula | C₆H₃D₂F₂N | [1] |
| Molecular Weight | 131.11 g/mol - 131.12 g/mol | [1][4] |
| Appearance | White or Colorless to Yellow Liquid/Powder | [5] |
Table 2: Supplier-Specific Data
| Supplier | Product Number | Isotopic Enrichment | Available Quantities | Purity |
| C/D/N Isotopes | D-7984 | 99 atom % D | 0.1 g, 0.25 g | N/A |
| MedChemExpress | HY-W018755S | N/A | N/A | N/A |
Note: Purity and specific isotopic enrichment values are typically provided on the supplier's Certificate of Analysis, which should be requested before use.
Experimental Protocols
While specific protocols are application-dependent, the following provides a detailed methodology for a common use case: This compound as an Internal Standard for LC-MS Quantitative Analysis.
Objective: To accurately quantify the concentration of a target analyte (e.g., a drug candidate structurally related to 3,4-Difluoroaniline) in a biological matrix (e.g., plasma) using this compound as an internal standard (IS).
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte and the internal standard (this compound) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Store stock solutions at recommended conditions, typically -20°C.[4]
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Perform serial dilutions of the analyte stock solution with the solvent to create a series of working solutions for the calibration curve (e.g., 8-10 non-zero concentrations).
-
Prepare separate working solutions for high, medium, and low QC samples.
-
Spike a known volume of each working solution into the blank biological matrix to create the final calibration standards and QCs.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each calibration standard, QC, and unknown study sample into a microcentrifuge tube.
-
Add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution to all samples except for the blank matrix.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable protein precipitation agent) to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography: Utilize a reversed-phase HPLC method. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior selectivity for complex mixtures.[6]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-based gradient from low to high percentage of Mobile Phase B to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for both the analyte and this compound by infusing standard solutions.
-
Analyte: Determine precursor ion [M+H]⁺ and a stable product ion.
-
IS (this compound): Precursor ion [M+H]⁺ (m/z ~132.1) and a stable product ion.
-
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a linear regression model.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Visualizations
Diagram 1: General Synthesis Route
The synthesis of 3,4-Difluoroaniline often involves the nitration of ortho-difluorobenzene followed by the reduction of the resulting 3,4-difluoronitrobenzene.[7]
Caption: A simplified reaction scheme for the synthesis of 3,4-Difluoroaniline.
Diagram 2: LC-MS Internal Standard Workflow
This diagram illustrates the workflow for using this compound as an internal standard in a quantitative LC-MS experiment.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,4-Difluoroaniline | CymitQuimica [cymitquimica.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 3,4-Difluoroaniline 3863-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. helixchrom.com [helixchrom.com]
- 7. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
In-Depth Technical Guide: 3,4-Difluoroaniline and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 3,4-Difluoroaniline and its deuterated form, 3,4-Difluoroaniline-d2. This information is critical for researchers in drug discovery and development, as isotopic labeling is a key technique in pharmacokinetic and metabolic studies.
Core Molecular Data
The fundamental molecular characteristics of 3,4-Difluoroaniline and its d2 isotopologue are summarized below. These values are foundational for a range of experimental and analytical procedures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,4-Difluoroaniline | C₆H₅F₂N | 129.11[1][2][3] |
| This compound | C₆H₃D₂F₂N | 131.12 |
Isotopic Substitution and its Implications
The replacement of two hydrogen atoms with deuterium (B1214612) in the 3,4-Difluoroaniline molecule results in a specific mass shift. This known mass difference is invaluable in mass spectrometry-based assays, allowing for the differentiation and quantification of the labeled versus the unlabeled compound.
The following diagram illustrates the straightforward isotopic substitution.
Caption: Isotopic labeling of 3,4-Difluoroaniline to its d2 analog.
Experimental Protocols
While this guide does not detail specific experimental protocols, the provided molecular weight and formula are essential for the following common experimental designs:
-
Quantitative Mass Spectrometry: In designing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods, the exact masses of the parent and deuterated compounds are used to set up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) experiments. This allows for precise quantification of the analyte in complex biological matrices.
-
Metabolic Stability Assays: Deuterated standards are often used as internal standards in in-vitro and in-vivo metabolic stability assays. The co-elution of the analyte and the internal standard, with their distinct mass-to-charge ratios, enables accurate determination of the rate of metabolic turnover.
-
Pharmacokinetic Studies: In pre-clinical and clinical pharmacokinetic studies, this compound can be used as an internal standard for the bioanalysis of plasma, urine, and tissue samples, ensuring the accuracy and precision of the resulting concentration-time profiles.
Calculation of this compound Molecular Weight
The molecular weight of this compound is calculated by subtracting the mass of two hydrogen atoms from the molecular weight of 3,4-Difluoroaniline and adding the mass of two deuterium atoms.
-
Molecular Weight of 3,4-Difluoroaniline: 129.11 g/mol
Calculation:
129.11 g/mol - (2 * 1.008 g/mol ) + (2 * 2.014 g/mol ) = 131.12 g/mol
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Deuterium - Wikipedia [en.wikipedia.org]
- 8. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 9. byjus.com [byjus.com]
Deuteration of 3,4-Difluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of deuterium (B1214612) into pharmacologically active molecules represents a promising avenue for enhancing their metabolic stability and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core principles and practical considerations surrounding the deuteration of 3,4-difluoroaniline (B56902), a versatile building block in medicinal chemistry. By leveraging the kinetic isotope effect (KIE), deuteration can modulate the metabolic fate of 3,4-difluoroaniline-containing compounds, potentially leading to improved therapeutic efficacy and safety. This document details the physicochemical properties of 3,4-difluoroaniline, explores the anticipated impact of deuteration on these properties, outlines relevant experimental protocols for synthesis and analysis, and discusses the metabolic pathways involved.
Physicochemical Properties: A Comparative Analysis
The introduction of deuterium can subtly alter the physicochemical properties of a molecule. While experimental data for deuterated 3,4-difluoroaniline is not extensively available in public literature, the following table summarizes the known properties of 3,4-difluoroaniline and the theoretically expected changes upon deuteration. These predictions are based on established principles of isotope effects.[1][2]
| Property | 3,4-Difluoroaniline (Non-deuterated) | Deuterated 3,4-Difluoroaniline (Anticipated Effects) |
| Molecular Weight | 129.11 g/mol | Increased depending on the number of deuterium atoms |
| Melting Point | 22 °C | Slight increase or decrease possible[1][2] |
| Boiling Point | 77 °C at 7 mmHg | Slight increase anticipated |
| Density | 1.302 g/mL at 25 °C | Slight increase anticipated |
| Water Solubility | Sparingly soluble | May be slightly increased or decreased[1][2] |
| pKa (of the anilinium ion) | ~3.5 (estimated for difluoroanilines) | Slight increase anticipated[3] |
The Kinetic Isotope Effect and Its Impact on Metabolism
The primary rationale for deuterating drug candidates lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[2] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced.
For 3,4-difluoroaniline, metabolism is expected to proceed via pathways common to other fluoroanilines, including hydroxylation of the aromatic ring and N-oxidation, primarily catalyzed by CYP enzymes.[4][5][6]
Proposed Metabolic Pathway of 3,4-Difluoroaniline
The following diagram illustrates the probable metabolic fate of 3,4-difluoroaniline, highlighting the potential sites for deuteration to impede metabolism.
Experimental Protocols
Synthesis of Deuterated 3,4-Difluoroaniline
While a specific, optimized protocol for 3,4-difluoroaniline is not readily found in the literature, a general and effective method for the deuteration of anilines is through hydrogen-deuterium (H/D) exchange catalyzed by an acid or a metal.[7][8]
Principle: The aromatic protons of anilines can be exchanged with deuterium from a deuterium source, such as deuterated water (D₂O) or deuterated acids, often under elevated temperatures.
Example Protocol (Acid-Catalyzed H/D Exchange):
-
Materials: 3,4-difluoroaniline, deuterated trifluoroacetic acid (CF₃COOD) or deuterated sulfuric acid (D₂SO₄), and a suitable deuterated solvent if necessary.
-
Procedure: a. In a sealed reaction vessel, dissolve 3,4-difluoroaniline in an excess of the deuterated acid. b. Heat the mixture at a temperature ranging from 80°C to 120°C. The optimal temperature and reaction time will need to be determined empirically. c. Monitor the progress of the deuteration by taking aliquots and analyzing them via ¹H NMR or mass spectrometry to determine the degree of deuterium incorporation. d. Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ solution in D₂O). e. Extract the deuterated product with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. g. Purify the product using column chromatography or distillation if necessary.
Workflow for Synthesis and Purification:
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool to confirm the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals at the deuterated positions. ¹³C and ¹⁹F NMR can also be used to confirm the structural integrity of the molecule.[9][10]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the deuterated product, confirming the number of deuterium atoms incorporated. High-resolution mass spectrometry can provide the exact mass.[11][12]
Conclusion and Future Directions
Deuteration of 3,4-difluoroaniline offers a compelling strategy for medicinal chemists to fine-tune the metabolic properties of drug candidates. The principles of the kinetic isotope effect are well-established, and the synthetic methodologies for achieving deuteration are accessible. While specific physicochemical data for deuterated 3,4-difluoroaniline requires experimental determination, the foundational knowledge presented in this guide provides a strong basis for its synthesis, characterization, and application in drug discovery and development. Future research should focus on obtaining precise quantitative data for deuterated 3,4-difluoroaniline and its derivatives to build a more comprehensive understanding of the structure-property relationships imparted by isotopic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Difluoroaniline-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoroaniline (B56902) is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its deuterated analogues, such as 3,4-difluoroaniline-d₂, serve as valuable internal standards for quantitative analysis by NMR or mass spectrometry during drug development and metabolic studies. Understanding the NMR spectral characteristics of these deuterated compounds is crucial for their accurate identification and application. The primary isotopologue commercially available is 3,4-difluoroaniline-2,6-d₂[1][2]. Another common form of deuteration for anilines involves the exchange of the amine protons, leading to 3,4-difluoroaniline-N,N-d₂.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental NMR data for unlabeled 3,4-difluoroaniline and the predicted data for its deuterated analogues in a typical NMR solvent such as CDCl₃. The predictions are based on the disappearance of signals for substituted nuclei in ¹H NMR and the effects of C-D coupling in ¹³C NMR.
¹H NMR Spectral Data (Predicted)
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3,4-Difluoroaniline | H-2 | ~6.78 | ddd | J(H,F) ≈ 7.0, J(H,F) ≈ 2.5, J(H,H) ≈ 2.9 |
| H-5 | ~6.65 | ddd | J(H,H) ≈ 8.8, J(H,F) ≈ 6.5, J(H,F) ≈ 2.5 | |
| H-6 | ~6.95 | ddd | J(H,H) ≈ 8.8, J(H,F) ≈ 11.0, J(H,F) ≈ 8.8 | |
| -NH₂ | ~3.60 | br s | - | |
| 3,4-Difluoroaniline-2,6-d₂ | H-5 | ~6.65 | d | J(H,F) ≈ 6.5 |
| -NH₂ | ~3.60 | br s | - | |
| 3,4-Difluoroaniline-N,N-d₂ | H-2 | ~6.78 | ddd | J(H,F) ≈ 7.0, J(H,F) ≈ 2.5, J(H,H) ≈ 2.9 |
| H-5 | ~6.65 | ddd | J(H,H) ≈ 8.8, J(H,F) ≈ 6.5, J(H,F) ≈ 2.5 | |
| H-6 | ~6.95 | ddd | J(H,H) ≈ 8.8, J(H,F) ≈ 11.0, J(H,F) ≈ 8.8 |
¹³C NMR Spectral Data (Predicted)
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹H Decoupled) | Coupling Constant (J, Hz) |
| 3,4-Difluoroaniline | C-1 | ~142.6 | dd | J(C,F) ≈ 9.0, J(C,F) ≈ 2.0 |
| C-2 | ~104.9 | d | J(C,F) ≈ 7.0 | |
| C-3 | ~150.0 | dd | J(C,F) ≈ 240.0, J(C,F) ≈ 14.0 | |
| C-4 | ~144.0 | dd | J(C,F) ≈ 235.0, J(C,F) ≈ 13.0 | |
| C-5 | ~117.0 | d | J(C,F) ≈ 18.0 | |
| C-6 | ~110.0 | d | J(C,F) ≈ 3.0 | |
| 3,4-Difluoroaniline-2,6-d₂ | C-1 | ~142.6 | dd | J(C,F) ≈ 9.0, J(C,F) ≈ 2.0 |
| C-2 | ~104.9 | t (from C-D coupling) | ¹J(C,D) ≈ 20-30 | |
| C-3 | ~150.0 | dd | J(C,F) ≈ 240.0, J(C,F) ≈ 14.0 | |
| C-4 | ~144.0 | dd | J(C,F) ≈ 235.0, J(C,F) ≈ 13.0 | |
| C-5 | ~117.0 | d | J(C,F) ≈ 18.0 | |
| C-6 | ~110.0 | t (from C-D coupling) | ¹J(C,D) ≈ 20-30 | |
| 3,4-Difluoroaniline-N,N-d₂ | C-1 | ~142.6 | dd | J(C,F) ≈ 9.0, J(C,F) ≈ 2.0 |
| C-2 | ~104.9 | d | J(C,F) ≈ 7.0 | |
| C-3 | ~150.0 | dd | J(C,F) ≈ 240.0, J(C,F) ≈ 14.0 | |
| C-4 | ~144.0 | dd | J(C,F) ≈ 235.0, J(C,F) ≈ 13.0 | |
| C-5 | ~117.0 | d | J(C,F) ≈ 18.0 | |
| C-6 | ~110.0 | d | J(C,F) ≈ 3.0 |
Note: The chemical shifts for the deuterated compounds are predicted to be very similar to the non-deuterated compound. The primary difference in the ¹³C NMR spectrum for the ring-deuterated isotopologue is the change in multiplicity of the C-2 and C-6 signals to a triplet (due to coupling with deuterium (B1214612), which has a spin I=1) and a decrease in their intensity.[3][4]
Experimental Protocols
Synthesis of Deuterated 3,4-Difluoroaniline
3,4-Difluoroaniline-N,N-d₂: This isotopologue can be readily prepared by H/D exchange.[5] A common method involves dissolving 3,4-difluoroaniline in an excess of a deuterated solvent that contains an exchangeable deuterium source, such as methanol-d₄ (CD₃OD) or deuterium oxide (D₂O), often with a catalytic amount of acid or base. The mixture is stirred, and the solvent is subsequently removed under vacuum. Repeating this process multiple times can achieve high levels of deuteration on the amine group.
3,4-Difluoroaniline-2,6-d₂: The synthesis of ring-deuterated anilines is more complex and typically involves multi-step synthetic routes. One possible approach is the reduction of a deuterated nitrobenzene (B124822) precursor. For instance, 1,2-difluoro-3,5-dideuterio-4-nitrobenzene could be reduced using standard methods, such as catalytic hydrogenation, to yield 3,4-difluoroaniline-2,6-d₂.[6]
Caption: Synthesis workflows for deuterated 3,4-difluoroaniline.
NMR Sample Preparation and Data Acquisition
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.[7][8]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the 3,4-difluoroaniline-d₂ sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is present.
-
-
Instrumentation and Data Acquisition:
-
Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: Calibrated to a 30-45 degree flip angle
-
-
For ¹³C NMR:
-
Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)
-
Relaxation delay: 2 seconds
-
Pulse program: A standard proton-decoupled pulse sequence.
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate NMR software.
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the internal standard.
-
For ¹H spectra, signals are integrated to determine the relative number of protons. For ¹³C spectra, chemical shifts and multiplicities (due to C-F and C-D coupling) are determined.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 3863-11-4: 3,4-Difluoroaniline | CymitQuimica [cymitquimica.com]
- 3. Heteronuclear coupling [chem.ch.huji.ac.il]
- 4. 2005-03 [nmr.chem.ualberta.ca]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
Technical Guide: Mass Spectrometry Analysis of 3,4-Difluoroaniline-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry data and analytical protocols for 3,4-Difluoroaniline-d2. This deuterated aniline (B41778) serves as a valuable internal standard in quantitative bioanalytical studies and as a tracer in metabolic investigations.[1] Its distinct mass shift allows for clear differentiation from its non-deuterated counterpart.
Quantitative Mass Spectrometry Data
The introduction of two deuterium (B1214612) atoms into the 3,4-Difluoroaniline structure results in a predictable increase in its mass-to-charge ratio (m/z). While specific experimental data for the d2 variant is not publicly available, the following table outlines the expected key values based on the known mass spectrum of the unlabeled 3,4-Difluoroaniline.[2][3]
| Parameter | 3,4-Difluoroaniline | This compound (Predicted) |
| Molecular Formula | C₆H₅F₂N | C₆H₃D₂F₂N |
| Molecular Weight | 129.11 g/mol | 131.12 g/mol |
| Exact Mass | 129.0390 Da | 131.0515 Da |
| Nominal Mass of Molecular Ion (M+) | 129 | 131 |
| Major Fragment Ion 1 (Predicted) | 102 (M-HCN) | 104 (M-HCN) or 103 (M-DCN) |
| Major Fragment Ion 2 (Predicted) | 101 (M-H₂CN) | 103 (M-H₂CN) or 102 (M-HDCN) |
Note: The fragmentation of aromatic amines is influenced by the position of the substituents. The predicted fragments are based on common fragmentation pathways for anilines, which often involve the loss of small neutral molecules containing the amine group. The precise fragmentation pattern for the deuterated version would require experimental verification.
Experimental Protocol: Mass Spectrometry Analysis
The following protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for such compounds.
1. Sample Preparation and Isotopic Labeling
For studies involving hydrogen-deuterium exchange, the labeling of 3,4-Difluoroaniline would be the initial step. This can be achieved through methods such as H/D exchange using D₂O as a solvent, often with a catalyst like Pd/C.[4] For use as an internal standard, a synthesized and purified stock of this compound is typically used.[1]
2. Chromatographic Separation
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is suitable for separating small aromatic molecules.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is a common choice to ensure good peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL, depending on sample concentration.
3. Mass Spectrometry Detection
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for anilines.
-
Ionization Parameters:
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-500 °C
-
Nebulizer Gas (Nitrogen): Flow rate adjusted to optimize spray stability.
-
-
Data Acquisition:
-
Full Scan Mode: To identify the molecular ion and its fragmentation pattern.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitoring the transition from the precursor ion (m/z 131) to a specific product ion will provide high sensitivity and selectivity.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the LC-MS analysis of this compound.
Caption: LC-MS workflow for this compound analysis.
Signaling Pathway Considerations
Currently, there is no established signaling pathway directly associated with 3,4-Difluoroaniline. Its primary relevance in a biological context is as a potential metabolite of more complex drug molecules or as a tracer to study metabolic pathways of related compounds. The deuterated form is particularly useful for distinguishing the administered compound from endogenous or environmental sources of the non-deuterated aniline.
The following diagram illustrates the logical relationship in a typical tracer study using this compound.
References
An In-depth Technical Guide to the Safety and Handling of Deuterated 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Deuterated 3,4-Difluoroaniline should be handled as a hazardous chemical. Based on the classification of 3,4-Difluoroaniline, it is considered a combustible liquid that is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2]
GHS Hazard Classification:
-
Flammable Liquids: Category 4
-
Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[2]
Signal Word: Warning[3]
Hazard Statements:
-
H227: Combustible liquid.
-
H335: May cause respiratory irritation.[2]
Physical and Chemical Properties
The physical and chemical properties of deuterated 3,4-Difluoroaniline are expected to be very similar to the non-deuterated form.
| Property | Value for 3,4-Difluoroaniline |
| Molecular Formula | C₆H₅F₂N[1] |
| Molecular Weight | 129.11 g/mol [1] |
| Appearance | Colorless to yellow liquid or solid[3] |
| Boiling Point | 77 °C at 7 mmHg |
| Melting Point | 22 °C[3] |
| Flash Point | 85 °C (185 °F) - closed cup |
| Density | 1.302 g/mL at 25 °C |
| Solubility | No data available |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Emergency eyewash stations and safety showers must be readily accessible.[4][5][6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and closed-toe shoes.[4][5][7]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors and ammonia (B1221849) derivatives.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
-
The compound may be light and air sensitive; store under an inert atmosphere if necessary.[3]
Experimental Protocols
General Protocol for Handling and Use:
-
Preparation: Before starting any work, ensure all necessary PPE is worn correctly and the fume hood is functioning properly. Have an appropriate spill kit and waste container ready.
-
Weighing and Transfer:
-
If the compound is a solid, carefully weigh the required amount in a tared container inside the fume hood.
-
If it is a liquid, use a calibrated pipette or syringe for transfer.
-
Perform all transfers over a secondary containment tray to catch any spills.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
Add the deuterated 3,4-Difluoroaniline to the reaction vessel slowly and carefully.
-
Ensure the reaction is well-stirred and maintained at the appropriate temperature.
-
-
Work-up and Isolation:
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Perform extractions and washes within the fume hood.
-
Use a rotary evaporator with a cold trap to remove solvents.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
-
Dispose of all waste, including contaminated PPE, in a designated hazardous waste container in accordance with institutional and local regulations.
-
First Aid Measures
In case of exposure, seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4]
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent it from entering drains.[2] Notify your institution's environmental health and safety department.
Diagrams
Caption: Safe handling workflow for deuterated 3,4-Difluoroaniline.
Caption: Risk assessment flowchart for using deuterated 3,4-Difluoroaniline.
References
- 1. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 3,4-Difluoroaniline 3863-11-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. zjwintime.com [zjwintime.com]
Methodological & Application
Application Notes and Protocols for the Use of 3,4-Difluoroaniline-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3,4-Difluoroaniline-d2 as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). The protocols outlined below are intended for professionals in drug development and other scientific fields requiring precise quantification of analytes in biological matrices.
Introduction
This compound is the deuterated form of 3,4-Difluoroaniline and serves as an excellent internal standard for quantitative analysis. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in mass spectrometry-based quantification. This is because they share very similar chemical and physical properties with the analyte of interest, ensuring they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for the correction of variability that can occur during the analytical process, leading to highly accurate and precise results.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle behind using a deuterated internal standard is Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled standard (this compound) is added to the sample at the beginning of the workflow. The mass spectrometer can differentiate between the analyte (3,4-Difluoroaniline) and the internal standard due to the mass difference imparted by the deuterium (B1214612) atoms. Any loss or variation during sample processing affects both the analyte and the internal standard proportionally. Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, an accurate and precise quantification of the analyte can be achieved, irrespective of sample losses or matrix effects.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₆H₃D₂F₂N |
| Molecular Weight | 131.12 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 77 °C at 7 mmHg |
| Density | ~1.3 g/mL at 25 °C |
| Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724). |
Experimental Protocols
Stock Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Working Internal Standard Solution (100 ng/mL): Perform serial dilutions of the primary stock solution with the same solvent to achieve a final concentration of 100 ng/mL. This working solution will be added to all calibration standards, quality control (QC) samples, and unknown samples.
Sample Preparation from Biological Matrix (Protein Precipitation)
This protocol is a general guideline for extracting small molecules from plasma or serum.
-
Aliquoting: To 100 µL of the biological matrix (plasma, serum, etc.) in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound working internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are representative starting conditions for an LC-MS/MS method for the analysis of 3,4-Difluoroaniline using this compound as an internal standard. Method optimization is recommended.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical - requires experimental determination):
-
3,4-Difluoroaniline: Precursor ion (Q1) m/z 130.1 → Product ion (Q3) m/z [To be determined experimentally, e.g., by fragmentation of the parent ion].
-
This compound: Precursor ion (Q1) m/z 132.1 → Product ion (Q3) m/z [To be determined experimentally, should be a corresponding shift from the analyte's product ion].
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for the analyte (3,4-Difluoroaniline) and the internal standard (this compound) for each injection.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression (typically with a 1/x or 1/x² weighting) to generate a calibration curve.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their response ratios from the calibration curve.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the nominal or known true value. Should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: The closeness of repeated individual measurements. The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction efficiency of the analytical method.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Example Method Performance Data (Hypothetical):
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
| Accuracy (Bias %) | Within ± 8% |
| Matrix Effect | Minimal ion suppression or enhancement observed |
| Recovery | > 85% |
Conclusion
This compound is a suitable internal standard for the accurate and precise quantification of 3,4-Difluoroaniline in biological matrices using LC-MS/MS. The provided protocols offer a starting point for method development and validation. It is crucial to perform thorough optimization and validation to ensure the reliability of the analytical method for its intended purpose in research and drug development.
Application Note: High-Throughput Quantitative Analysis of 3,4-Difluoroaniline using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 3,4-Difluoroaniline in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, 3,4-Difluoroaniline-d2 is employed as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] This method is particularly suited for researchers, scientists, and drug development professionals requiring reliable trace-level quantification in bioanalytical, pharmaceutical, and environmental studies.
Introduction
3,4-Difluoroaniline is a key chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[3][4] Monitoring its concentration in different sample types is crucial for quality control, pharmacokinetic studies, and environmental safety assessments. LC-MS/MS offers unparalleled sensitivity and selectivity for such analyses. The incorporation of a deuterated internal standard, this compound, which co-elutes with the analyte and has nearly identical chemical and physical properties, is critical for mitigating analytical variability.[1][5][6] This approach ensures that any sample-to-sample variation in extraction efficiency, matrix-induced ion suppression or enhancement, and instrument drift is accurately normalized, leading to highly reliable quantitative data.[2][6]
Advantages of Using this compound as an Internal Standard
-
Improved Accuracy and Precision: The SIL-IS experiences the same processing and analytical variations as the target analyte, providing a stable reference for quantification.[1][6]
-
Correction for Matrix Effects: Co-elution of the analyte and the SIL-IS ensures that both are subjected to the same degree of ion suppression or enhancement from matrix components.[5]
-
Enhanced Method Robustness: The use of a SIL-IS makes the method less susceptible to minor variations in experimental conditions.
-
Regulatory Compliance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for bioanalytical method validation.[1]
Experimental Protocols
Materials and Reagents
-
3,4-Difluoroaniline (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Control Matrix (e.g., human plasma, soil extract)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of 3,4-Difluoroaniline in 10 mL of methanol.
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 3,4-Difluoroaniline by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation (for Plasma Samples)
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and re-equilibrate for 2 min |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for 3,4-Difluoroaniline and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3,4-Difluoroaniline | 130.0 | 113.0 | 100 | 20 |
| This compound | 132.0 | 115.0 | 100 | 20 |
Data Presentation
Table 2: Calibration Curve for 3,4-Difluoroaniline
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 145,800 | 0.0104 |
| 5 | 7,850 | 148,200 | 0.0530 |
| 10 | 15,100 | 147,500 | 0.1024 |
| 50 | 76,200 | 149,100 | 0.5111 |
| 100 | 153,000 | 148,500 | 1.0202 |
| 500 | 758,000 | 146,900 | 5.1599 |
| 1000 | 1,515,000 | 147,300 | 10.2851 |
| Linearity (R²): >0.998 |
Table 3: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Low (LQC) | 3 | 2.91 | 97.0 | 4.8 |
| Medium (MQC) | 75 | 77.25 | 103.0 | 3.5 |
| High (HQC) | 750 | 738.75 | 98.5 | 2.9 |
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: LC-MS/MS quantification principle.
Caption: Role of the internal standard in analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and reliable approach for the quantification of 3,4-Difluoroaniline. The use of the deuterated internal standard, this compound, is paramount to achieving the accuracy and precision required for demanding applications in pharmaceutical development, bioanalysis, and environmental monitoring. The presented protocol and performance data demonstrate the robustness of this method, making it suitable for high-throughput laboratory settings.
References
Application Notes and Protocols: 3,4-Difluoroaniline-d2 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,4-Difluoroaniline-d2 as an internal standard in pharmacokinetic (PK) studies. The following sections detail a representative application for the quantification of a key metabolite, 3,4-Difluoroaniline, in biological matrices, complete with detailed experimental protocols and data presentation.
Introduction
In drug development, understanding the pharmacokinetic profile of a new chemical entity is paramount. This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites. Stable isotope-labeled compounds are invaluable tools in these studies, particularly for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Deuterated compounds, such as this compound, offer a robust means to improve the accuracy and precision of analytical methods.[3][][5][6] The primary application of this compound is as an internal standard (IS) for the quantification of its non-deuterated counterpart, 3,4-Difluoroaniline, which may be a metabolite of a therapeutic agent.[7]
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis.[2][8] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[1][2] This co-behavior allows for reliable correction of variations during sample preparation and analysis, leading to highly accurate and precise quantification.[1]
Application: Quantification of 3,4-Difluoroaniline as a Metabolite in Plasma
This section describes a hypothetical, yet representative, application of this compound in a pharmacokinetic study of a novel therapeutic agent, "Pharmaprofen." In this scenario, Pharmaprofen undergoes metabolism to produce 3,4-Difluoroaniline. To characterize the pharmacokinetic profile of this metabolite, a robust bioanalytical method is required. This compound serves as the ideal internal standard for this purpose.
Metabolic Pathway of Pharmaprofen
Metabolic conversion of Pharmaprofen to 3,4-Difluoroaniline.
Data Presentation
The following table summarizes hypothetical pharmacokinetic parameters of the 3,4-Difluoroaniline metabolite in rat plasma following a single oral dose of Pharmaprofen. This data would be generated using the analytical method described below, with this compound as the internal standard.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 482 ± 75 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-t) | ng·h/mL | 3150 ± 420 |
| AUC(0-inf) | ng·h/mL | 3280 ± 450 |
| t1/2 | h | 6.8 ± 1.2 |
Table 1: Hypothetical Pharmacokinetic Parameters of 3,4-Difluoroaniline in Rat Plasma.
Experimental Protocols
I. Objective
To determine the concentration of 3,4-Difluoroaniline in rat plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
II. Materials and Reagents
-
Analytes: 3,4-Difluoroaniline (≥99% purity), this compound (≥99% purity, isotopic purity ≥98%)
-
Biological Matrix: Blank rat plasma (K2EDTA)
-
Chemicals: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent)
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), pipettes and tips, autosampler vials.
III. Instrumentation
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Software: Instrument control and data acquisition software.
IV. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 3,4-Difluoroaniline and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the 3,4-Difluoroaniline primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.
-
V. Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown plasma samples.
-
Add 50 µL of the appropriate standard or QC solution to the corresponding tubes. For unknown samples, add 50 µL of blank plasma.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
VI. LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Positive ESI):
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions:
-
3,4-Difluoroaniline: Q1: 130.1 -> Q3: 113.1
-
This compound: Q1: 132.1 -> Q3: 115.1
-
-
VII. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Perform a linear regression (weighted 1/x²) of the calibration curve.
-
Determine the concentration of 3,4-Difluoroaniline in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Bioanalytical workflow for the quantification of 3,4-Difluoroaniline.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Application Notes and Protocols: 3,4-Difluoroaniline-d2 as a Tracer for Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoroaniline is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its metabolic fate is crucial for assessing its potential bioactivation and toxicity. The metabolism of fluoroanilines is of particular interest as it can lead to the formation of reactive intermediates.[2][3] Cytochrome P450 (CYP) enzymes play a significant role in the biotransformation of these compounds, often through hydroxylation and dehalogenation pathways.[2] One critical bioactivation route for anilines with a fluorine substituent at the para position is the direct formation of a reactive benzoquinoneimine.[2][3]
Stable isotope-labeled compounds, such as 3,4-Difluoroaniline-d2, are invaluable tools in metabolic studies.[4] They can serve as tracers to elucidate metabolic pathways and as internal standards for accurate quantification of metabolites by mass spectrometry.[4] The deuterium (B1214612) labeling can also introduce a kinetic isotope effect (KIE), potentially slowing down metabolism at the site of deuteration, which can help in identifying primary sites of metabolic attack and in designing more metabolically stable drug candidates.[5]
These application notes provide detailed protocols for utilizing this compound in in vitro metabolic profiling studies, focusing on metabolic stability assessment and metabolite identification using human liver microsomes and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Bioactivation Pathway of 3,4-Difluoroaniline
The metabolic pathway of 3,4-Difluoroaniline is primarily mediated by cytochrome P450 enzymes, leading to several potential metabolites. The key bioactivation pathway involves oxidative dehalogenation to form a reactive quinoneimine species.
Metabolic pathway of 3,4-Difluoroaniline.
Quantitative Data Summary
The following table presents hypothetical data from an in vitro metabolic stability study comparing 3,4-Difluoroaniline and this compound in human liver microsomes. This data illustrates the potential kinetic isotope effect of deuteration.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | 4-Aminophenol Formation Rate (pmol/min/mg protein) |
| 3,4-Difluoroaniline | 25.8 | 26.9 | 15.2 |
| This compound | 45.2 | 15.3 | 8.9 |
Note: This data is for illustrative purposes only and represents a potential outcome of the described experimental protocols.
Experimental Protocols
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol details the procedure for assessing the metabolic stability of 3,4-Difluoroaniline and its deuterated analog.
a. Materials and Reagents:
-
3,4-Difluoroaniline and this compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well incubation plates
-
Centrifuge
b. Protocol:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of 3,4-Difluoroaniline and this compound in DMSO.
-
Preparation of Working Solutions: Dilute the stock solutions with phosphate buffer to achieve a final incubation concentration of 1 µM.
-
Microsomal Preparation: Thaw pooled human liver microsomes on ice. Dilute the microsomes with phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Incubation:
-
Pre-warm the microsomal solution and the NADPH regenerating system to 37°C.
-
Add the test compound working solution to the 96-well plate.
-
Initiate the metabolic reaction by adding the pre-warmed microsomal solution and the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Sample Collection: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis for Parent Compound Depletion and Metabolite Formation
This section outlines a proposed LC-MS/MS method for the simultaneous quantification of the parent compounds and their primary metabolite, 4-aminophenol.
a. Chromatographic Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
b. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 3,4-Difluoroaniline | 130.0 | 113.0 |
| This compound | 132.0 | 115.0 |
| 4-Aminophenol | 110.1 | 93.1 |
| Internal Standard | (Compound specific) | (Compound specific) |
c. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot the natural logarithm of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Quantify metabolite formation using a standard curve of the authentic metabolite.
Experimental Workflow for Comparative Metabolic Profiling
The following diagram illustrates the overall workflow for comparing the metabolic profiles of 3,4-Difluoroaniline and its deuterated tracer.
Workflow for metabolic profiling.
References
- 1. protocols.io [protocols.io]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Note: High-Throughput Analysis of Drug Metabolites Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the hypothetical drug candidate "Difluoro-X" and its primary metabolites, M1 (hydroxylated) and M2 (N-acetylated), in human plasma. The method utilizes 3,4-Difluoroaniline-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation and analysis. The developed assay demonstrates excellent linearity, accuracy, precision, and a low limit of quantification (LLOQ), making it suitable for regulated bioanalytical studies in drug development.
Introduction
The pharmacokinetic profiling of a new chemical entity (NCE) and its metabolites is a critical step in the drug development process. Accurate and reliable bioanalytical methods are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. A significant challenge in LC-MS/MS-based quantification is the potential for matrix effects, where components of the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective strategy to mitigate these effects.[1][2]
Difluoro-X is a novel investigational drug containing a 3,4-difluoroaniline (B56902) moiety. Preclinical studies have indicated that its primary metabolic pathways involve hydroxylation of the aromatic ring (M1) and N-acetylation of the aniline (B41778) nitrogen (M2).[3][4][5] This application note describes the development and validation of a high-throughput LC-MS/MS method for the simultaneous quantification of Difluoro-X, M1, and M2 in human plasma, using this compound as the internal standard.
Experimental
Materials and Methods
-
Chemicals and Reagents: Difluoro-X, M1, and M2 reference standards were synthesized in-house. This compound was purchased from a commercial supplier. HPLC-grade acetonitrile (B52724) and formic acid were obtained from a reputable chemical vendor. Human plasma (K2-EDTA) was sourced from an accredited biobank.
-
Instrumentation: An Agilent 1290 Infinity II LC system coupled to an Agilent 6495 Triple Quadrupole LC/MS system was used for analysis.
Sample Preparation
A simple and rapid protein precipitation method was employed for sample preparation. To 50 µL of human plasma, 150 µL of acetonitrile containing the internal standard (this compound at 100 ng/mL) was added. The mixture was vortexed for 1 minute to precipitate proteins. After centrifugation at 13,000 rpm for 10 minutes, the supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved on a Zorbax SB-C18 column (2.1 x 50 mm, 1.8 µm) maintained at 40 °C. The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was used at a flow rate of 0.4 mL/min. The total run time was 5 minutes.
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. Quantification was performed in Multiple Reaction Monitoring (MRM) mode.
Results and Discussion
The developed method was validated according to the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[2] The validation assessed selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Quantitative Data Summary
The method demonstrated excellent linearity over the specified concentration ranges for Difluoro-X, M1, and M2. The accuracy and precision of the assay were well within the acceptance criteria of ±15% (±20% for LLOQ).
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | r² |
| Difluoro-X | 1.0 - 1000 | 1.0 | >0.998 |
| M1 | 0.5 - 500 | 0.5 | >0.997 |
| M2 | 2.0 - 2000 | 2.0 | >0.998 |
Table 1: Linearity and LLOQ for Difluoro-X and its metabolites.
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Difluoro-X | LLOQ | 1.0 | 6.8 | 105.2 | 8.1 | 103.5 |
| LQC | 3.0 | 5.2 | 98.7 | 6.5 | 99.8 | |
| MQC | 100 | 4.1 | 101.5 | 5.3 | 102.1 | |
| HQC | 800 | 3.5 | 97.9 | 4.8 | 98.6 | |
| M1 | LLOQ | 0.5 | 8.2 | 108.9 | 9.5 | 106.3 |
| LQC | 1.5 | 6.1 | 102.4 | 7.3 | 101.7 | |
| MQC | 50 | 4.9 | 99.3 | 6.0 | 100.5 | |
| HQC | 400 | 4.0 | 103.1 | 5.2 | 102.8 | |
| M2 | LLOQ | 2.0 | 7.5 | 94.6 | 8.8 | 96.2 |
| LQC | 6.0 | 5.8 | 97.1 | 6.9 | 98.4 | |
| MQC | 200 | 4.5 | 100.8 | 5.7 | 101.3 | |
| HQC | 1600 | 3.8 | 99.0 | 4.9 | 99.5 |
Table 2: Intra-day and inter-day precision and accuracy for Difluoro-X and its metabolites.
Experimental Protocols
Protocol 1: Stock Solution and Working Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of each reference standard (Difluoro-X, M1, M2) and dissolve in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.
Protocol 2: Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL for Difluoro-X (and respective concentrations for M1 and M2).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.
Protocol 3: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute at high speed.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Proposed metabolic pathway of the hypothetical drug "Difluoro-X".
Conclusion
This application note details a sensitive, selective, and high-throughput LC-MS/MS method for the simultaneous quantification of "Difluoro-X" and its two major metabolites in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability and accuracy of the results by compensating for matrix effects and procedural variations. The method has been successfully validated according to regulatory guidelines and is suitable for supporting pharmacokinetic studies in a clinical setting.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3,4-Difluoroaniline-d2 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In environmental monitoring, the accurate and precise quantification of trace-level contaminants is of paramount importance for assessing environmental impact and ensuring public safety. Halogenated anilines, a class of compounds used in the synthesis of dyes, pesticides, and pharmaceuticals, are of particular concern due to their potential toxicity and persistence in the environment. The complexity of environmental matrices such as water and soil necessitates robust analytical methodologies to overcome challenges like matrix effects and analyte loss during sample preparation.
The use of stable isotope-labeled internal standards, such as 3,4-Difluoroaniline-d2, in conjunction with mass spectrometry-based techniques, is a powerful strategy to enhance the accuracy and reliability of quantitative analysis.[1] this compound, being a deuterated analogue of 3,4-Difluoroaniline, exhibits nearly identical chemical and physical properties to the unlabeled analyte. This allows it to serve as an ideal internal standard, co-eluting during chromatography and experiencing similar ionization effects in the mass spectrometer, thereby compensating for variations throughout the analytical process.
These application notes provide a detailed protocol for the determination of 3,4-Difluoroaniline in water samples using this compound as an internal standard, employing a solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a highly accurate analytical technique for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical procedure. The fundamental principle is that the labeled and unlabeled analytes will behave identically during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final extract using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, correcting for any losses that may have occurred during sample processing.
Experimental Workflow
The overall workflow for the analysis of 3,4-Difluoroaniline in water samples using this compound as an internal standard is depicted below.
References
Application Note: Preparation of Stock and Working Solutions of 3,4-Difluoroaniline-d2 for Internal Standard Applications
Audience: Researchers, scientists, and drug development professionals involved in quantitative analysis using mass spectrometry.
Introduction: 3,4-Difluoroaniline-d2 is the deuterated analog of 3,4-Difluoroaniline. Due to its stable isotope label, it serves as an excellent internal standard for quantitative analysis in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. Accurate preparation of stock and working solutions is critical for achieving reliable and reproducible quantitative results. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions.
Compound Properties and Safety Information
It is essential to handle this compound with care, following standard laboratory safety procedures. The safety profile is expected to be similar to its non-deuterated analog, 3,4-Difluoroaniline.
1.1. Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1061566-62-8 | [1] |
| Molecular Formula | C₆H₃D₂F₂N | Calculated |
| Molecular Weight | 131.12 g/mol | Calculated |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [2] |
| Purity | ≥ 98% | [3] |
| Isotopic Purity | Typically ≥ 98 atom % D | Manufacturer Specification |
1.2. Safety and Handling
The non-deuterated form, 3,4-Difluoroaniline, is classified as harmful and an irritant.[2][4][5] Users should adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[4]
-
Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. The compound may be sensitive to air and light.
-
Disposal: Dispose of waste materials according to local, state, and federal regulations.[4]
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a high-concentration primary stock solution and subsequent serial dilutions to create lower-concentration working solutions.
2.1. Materials and Equipment
-
This compound solid
-
Analytical balance (4-decimal place)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
-
Amber glass vials for storage
-
Solvents: HPLC-grade or MS-grade Dimethyl sulfoxide (B87167) (DMSO), Methanol (MeOH), or Acetonitrile (ACN).
2.2. Recommended Solvents for Stock Solutions
| Solvent | Suitability | Notes |
| Dimethyl sulfoxide (DMSO) | Excellent | High solubility for many organic compounds. Store frozen to prevent water absorption. |
| Methanol (MeOH) | Good | Common solvent for reverse-phase LC-MS. More volatile than DMSO. |
| Acetonitrile (ACN) | Good | Common solvent for reverse-phase LC-MS. Good volatility and compatibility. |
| Ethanol (EtOH) | Good | Suitable alternative to methanol. |
2.3. Workflow for Solution Preparation
Caption: General workflow from weighing the compound to final use.
2.4. Protocol for 1 mg/mL Primary Stock Solution in DMSO
-
Tare Balance: Place a clean, dry weighing vessel (e.g., weigh paper or a small vial) on the analytical balance and tare it.
-
Weigh Compound: Carefully weigh approximately 1.0 mg of this compound. Record the exact weight.
-
Transfer: Quantitatively transfer the weighed compound into a 1.0 mL Class A amber volumetric flask.
-
Dissolve: Add approximately 0.7 mL of DMSO to the flask. Gently swirl or vortex until the solid is completely dissolved. A brief sonication (1-2 minutes) may be used to aid dissolution if necessary.
-
Dilute to Volume: Once dissolved, carefully add DMSO until the bottom of the meniscus reaches the 1.0 mL calibration mark.
-
Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer and Label: Transfer the solution to a pre-labeled amber glass vial for storage. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.
2.5. Example Calculations for Stock Solution
| Parameter | Calculation | Result |
| Target Concentration | 1.0 mg/mL | |
| Actual Weighed Mass | 1.05 mg | |
| Final Volume | 1.0 mL | |
| Actual Concentration | 1.05 mg / 1.0 mL | 1.05 mg/mL |
| Molar Concentration | (1.05 mg/mL) / (131.12 g/mol ) * (1 g / 1000 mg) * (1000 mL / 1 L) | 8.01 mM |
2.6. Protocol for Serial Dilution to a 100 ng/mL Working Solution
This protocol describes a 2-step serial dilution from the 1 mg/mL primary stock.
-
Intermediate Dilution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL primary stock solution into a clean vial or tube.
-
Add 990 µL of the desired final solvent (e.g., Methanol or Acetonitrile). This constitutes a 1:100 dilution.
-
Vortex thoroughly for 30 seconds.
-
-
Final Working Solution (100 ng/mL):
-
Pipette 10 µL of the 10 µg/mL intermediate solution into a clean vial or tube.
-
Add 990 µL of the final solvent. This is another 1:100 dilution.
-
Vortex thoroughly for 30 seconds. This is your working solution.
-
Storage and Stability
Proper storage is crucial to maintain the integrity and concentration of the prepared solutions. Aromatic amines can be susceptible to oxidation and degradation.[6]
-
Long-Term Storage: For maximum stability, store primary stock solutions at -20°C or below in tightly sealed amber vials to protect from light.[7]
-
Short-Term Storage: Working solutions that are used frequently can be stored at 2-8°C for a few weeks.[7]
-
Handling After Storage: Before use, allow frozen solutions to thaw completely at room temperature. Vortex the vial for 30-60 seconds to ensure homogeneity, as some compounds can precipitate out of solution when frozen. Visually inspect for any particulates.
Application in a Quantitative LC-MS Workflow
The prepared working solution is spiked into samples to serve as an internal standard.
Caption: Logical flow of a quantitative bioanalytical assay.
Conclusion: The accuracy of quantitative studies relies heavily on the precise preparation of standards. By following this detailed protocol for handling, preparing, and storing this compound solutions, researchers can ensure the integrity of their internal standard, leading to high-quality, reliable, and reproducible results in their analytical assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3863-11-4 CAS MSDS (3,4-Difluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioanalytical Method Validation Using 3,4-Difluoroaniline-d2
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
The quantitative analysis of drugs and their metabolites in biological matrices is a critical component of drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as best practice for ensuring the accuracy and precision of LC-MS/MS assays. A SIL-IS, such as a deuterated analog of the analyte, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing effective normalization and leading to more reliable data.[1]
This document provides a detailed application note and protocol for the validation of a bioanalytical method using 3,4-Difluoroaniline-d2 as an internal standard for the quantification of a hypothetical therapeutic agent, "Difluoro-X," in human plasma. Difluoro-X is an investigational small molecule drug that contains a 3,4-difluoroaniline (B56902) moiety. The protocols and data presented herein are representative and intended to guide researchers, scientists, and drug development professionals in the validation of similar bioanalytical methods in accordance with regulatory guidelines.
Principle of the Method
The method described is for the quantitative determination of Difluoro-X in human plasma using a protein precipitation sample preparation procedure followed by LC-MS/MS analysis. This compound is used as the internal standard to compensate for variability during sample processing and analysis. The analyte and internal standard are separated from endogenous plasma components using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
-
Analytes and Internal Standard:
-
Difluoro-X (Analyte)
-
This compound (Internal Standard)
-
-
Chemicals and Solvents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Human plasma (K2EDTA)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Difluoro-X and this compound and dissolve in methanol to a final volume of 10 mL to obtain 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Difluoro-X primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate Difluoro-X working standard solutions to achieve final concentrations ranging from 1.00 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1.00 ng/mL
-
Low QC (LQC): 3.00 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL of this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Difluoro-X | 250.1 | 130.1 | 100 |
| This compound (IS) | 132.1 | 113.1 | 100 |
Bioanalytical Method Validation Summary
The bioanalytical method for the quantification of Difluoro-X in human plasma was validated according to the FDA and EMA guidelines for bioanalytical method validation.[2][3] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 2: Linearity of Calibration Curve
| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| 1.00 - 1000 | y = 0.0123x + 0.0012 | > 0.995 |
Table 3: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 1.00 | 8.5 | 5.2 | 9.8 | 6.5 |
| LQC | 3.00 | 6.2 | -3.1 | 7.5 | -2.8 |
| MQC | 100 | 4.5 | 1.5 | 5.8 | 2.1 |
| HQC | 800 | 3.8 | -0.9 | 4.9 | -1.2 |
Table 4: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| LQC | 85.2 | 86.1 | 98.5 |
| HQC | 87.5 | 88.0 | 101.2 |
Table 5: Stability Summary
| Stability Condition | Duration | QC Level | Stability (% of Nominal) |
| Bench-Top | 8 hours at RT | LQC & HQC | 95.2 - 103.1 |
| Freeze-Thaw | 3 cycles | LQC & HQC | 96.8 - 101.5 |
| Long-Term | 30 days at -80°C | LQC & HQC | 98.1 - 104.3 |
Diagrams
Caption: Experimental workflow for the bioanalytical method.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The described bioanalytical method utilizing this compound as an internal standard for the quantification of Difluoro-X in human plasma is selective, sensitive, accurate, and precise. The validation results demonstrate that the method is reliable and suitable for the analysis of clinical samples in pharmacokinetic studies. The use of a stable isotope-labeled internal standard was crucial in achieving the high-quality data required for regulated bioanalysis.
References
Application Note: High-Precision Quantitative NMR (qNMR) Analysis Using 3,4-Difluoroaniline-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the use of 3,4-Difluoroaniline-d2 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. qNMR is a powerful analytical technique that offers direct, non-destructive quantification of substances without the need for identical reference standards of the analyte.[1] The selection of a suitable internal standard is critical for accurate and reproducible results.[2] this compound, a deuterated form of 3,4-Difluoroaniline, serves as an excellent internal standard for ¹H qNMR due to its chemical stability, simple NMR spectrum, and the strategic location of its signals in a region often free of analyte resonances. This document outlines the experimental workflow, from sample preparation to data analysis, and presents a model for the clear reporting of quantitative data.
Introduction to Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute concentration or purity of a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte signal to that of a co-dissolved internal standard of known concentration, precise and accurate quantification can be achieved.[1][3]
The internal standard method is often preferred for its high precision and accuracy, as it minimizes errors arising from variations in sample volume, spectrometer performance, and sample stability.[4] An ideal internal standard should possess the following characteristics:
-
High purity and stability
-
Known chemical structure and molecular weight
-
Solubility in the same deuterated solvent as the analyte[2]
-
NMR signals that do not overlap with analyte or solvent signals[2]
-
A simple NMR spectrum, preferably with singlet resonances[5]
-
Chemical inertness towards the analyte and solvent[5]
This compound is a suitable candidate for an internal standard in ¹H qNMR, particularly for analytes with resonances in the aromatic region. The deuterium (B1214612) labeling simplifies the proton spectrum and shifts the residual proton signals, reducing potential overlap with analyte signals.
Experimental Protocol
This section details the step-by-step procedure for performing a qNMR experiment using this compound as an internal standard.
Materials and Equipment
-
Analyte: Compound of interest for quantification.
-
Internal Standard: this compound (high purity, ≥99.5%).
-
Deuterated Solvent: e.g., Dimethyl sulfoxide-d₆ (DMSO-d₆), Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), Deuterium oxide (D₂O). The choice of solvent depends on the solubility of both the analyte and the internal standard.[2]
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H detection.
-
Analytical Balance: Capable of weighing with an accuracy of at least 0.01 mg.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Volumetric Glassware: Calibrated micropipettes and vials.
Sample Preparation
Accurate weighing is crucial for the success of qNMR analysis.[3]
-
Weighing the Internal Standard: Accurately weigh a specific amount of this compound (e.g., 5-10 mg) into a clean, dry vial. Record the exact weight.
-
Weighing the Analyte: Accurately weigh the analyte into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.[4] Record the exact weight.
-
Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., 0.6 mL for a standard 5 mm NMR tube) to the vial.[6]
-
Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. A homogeneous solution is essential for accurate quantification.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
Figure 1: qNMR Sample Preparation Workflow
NMR Data Acquisition
To obtain accurate and precise quantitative results, specific NMR acquisition parameters must be optimized.[5]
-
Instrument Setup: Tune and match the probe, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[6]
-
Pulse Angle: A 90° pulse angle should be accurately calibrated.
-
Relaxation Delay (d1): This is a critical parameter. Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being quantified. A sufficiently long delay ensures complete relaxation and accurate signal integration.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[5]
-
Spectral Width (sw): Ensure the spectral width is large enough to encompass all signals of interest without fold-over.
-
Acquisition Time (aq): A longer acquisition time will result in better resolution.
-
Receiver Gain (rg): Adjust the receiver gain to maximize the signal without causing ADC overflow.
-
Data Processing and Analysis
Proper data processing is as important as data acquisition for accurate quantification.[7]
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the lineshape. Perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Perform a baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[5]
-
Signal Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the this compound internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:[5]
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / Wanalyte) * (WIS / MIS) * PIS
Where:
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of protons contributing to the analyte signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons contributing to the internal standard signal
-
Manalyte = Molecular weight of the analyte
-
Wanalyte = Weight of the analyte
-
MIS = Molecular weight of the internal standard (this compound)
-
WIS = Weight of the internal standard
-
PIS = Purity of the internal standard (as a percentage)
-
Figure 2: qNMR Data Analysis Workflow
Data Presentation
Clear and structured presentation of quantitative data is essential for interpretation and comparison.
Example Data: Purity Determination of Acetaminophen
In this hypothetical example, the purity of a commercial sample of Acetaminophen is determined using this compound as the internal standard.
Table 1: Experimental Parameters for qNMR Purity Assay
| Parameter | Value |
| Analyte | Acetaminophen |
| Internal Standard | This compound |
| Solvent | DMSO-d₆ |
| Spectrometer Frequency | 500 MHz |
| Temperature | 298 K |
| Pulse Angle | 90° |
| Relaxation Delay (d1) | 30 s |
| Number of Scans (ns) | 16 |
Table 2: Quantitative Data for Purity Calculation
| Compound | Weight (mg) | Molecular Weight ( g/mol ) | Purity (%) | Signal (δ, ppm) | Number of Protons (N) | Integral (I) |
| Acetaminophen | 10.25 | 151.16 | To be determined | 9.65 (s, -OH) | 1 | 1.00 |
| This compound | 8.50 | 131.12 | 99.8 | 6.8-7.2 (m, Ar-H) | 3 | 1.05 |
Table 3: Calculated Purity of Acetaminophen
| Replicate | Calculated Purity (%) |
| 1 | 98.7 |
| 2 | 98.9 |
| 3 | 98.8 |
| Average | 98.8 |
| RSD (%) | 0.10 |
Signaling Pathways and Logical Relationships
The logical relationship in a qNMR experiment revolves around the direct proportionality of signal intensity to the number of nuclei.
Figure 3: Logical Relationship in qNMR
Conclusion
Quantitative NMR spectroscopy using this compound as an internal standard provides a reliable and accurate method for the quantification of organic molecules. The protocol outlined in this application note, when followed diligently, can yield high-quality, reproducible data suitable for research, quality control, and regulatory submissions in the pharmaceutical and chemical industries. The key to successful qNMR is meticulous sample preparation and the careful optimization of data acquisition and processing parameters.
References
Application Note: High-Throughput Analysis of Phenylurea and Anilide Pesticide Residues in Agricultural Commodities using 3,4-Difluoroaniline-d2 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of phenylurea and anilide pesticide residues in complex food matrices. The method utilizes a simple and effective sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, and to compensate for matrix effects and variations during sample processing, 3,4-Difluoroaniline-d2 is employed as an internal standard. This stable isotope-labeled standard closely mimics the chromatographic behavior and ionization efficiency of the target analytes, leading to reliable quantification. The presented protocol is suitable for high-throughput screening and quantitative analysis in food safety and environmental monitoring laboratories.
Introduction
The extensive use of phenylurea and anilide-based pesticides in modern agriculture requires sensitive and reliable analytical methods to monitor their residues in food products and ensure consumer safety.[1][2] These compounds can be challenging to analyze in complex matrices due to matrix-induced signal suppression or enhancement in LC-MS/MS analysis.[1] The use of stable isotope-labeled internal standards is a well-established strategy to overcome these challenges.[1][3] Deuterated analogues, such as this compound, are ideal internal standards as they share nearly identical physicochemical properties with the target analytes, ensuring they behave similarly during extraction, cleanup, and chromatographic separation.[1][4] This application note provides a detailed protocol for the extraction and analysis of a range of phenylurea and anilide pesticides from a representative agricultural commodity, with this compound as the internal standard.
Experimental Workflow
Caption: Workflow for Pesticide Residue Analysis.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (LC-MS grade), Formic Acid (99%+).
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate.
-
dSPE Sorbents: Primary Secondary Amine (PSA), C18.
-
Standards: this compound (≥98% isotopic purity), certified pesticide reference standards (e.g., Diuron, Linuron, Propanil, Metobromuron).
-
Sample Matrix: Organic apples (or other relevant agricultural commodity).
Equipment
-
High-speed blender or homogenizer
-
Analytical balance
-
Centrifuge capable of 5000 x g
-
Vortex mixer
-
Syringe filters (0.22 µm PTFE)
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer with Electrospray Ionization - ESI).[5]
Protocols
Standard Solution Preparation
-
Internal Standard Stock Solution (IS Stock): Prepare a 100 µg/mL stock solution of this compound in methanol.
-
Internal Standard Working Solution (IS Work): Dilute the IS Stock to 1 µg/mL in acetonitrile.
-
Pesticide Stock Solution: Prepare individual or a mixed stock solution of target pesticides at 100 µg/mL in methanol.
-
Pesticide Working Solution: Prepare a mixed working standard solution of 10 µg/mL by diluting the stock solution with acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the pesticide working solution and a fixed amount of the IS working solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 ng/mL).
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize the agricultural commodity sample until a uniform consistency is achieved.
-
Weighing: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add 100 µL of the 1 µg/mL IS working solution (final concentration 10 ng/g). For recovery experiments, also add the appropriate volume of the pesticide working solution.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and vortex vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Trisodium Citrate Dihydrate, 0.5 g Disodium Hydrogen Citrate Sesquihydrate).
-
Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at 5000 x g for 5 minutes.
Dispersive SPE (dSPE) Cleanup
-
Transfer: Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Cleanup: Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 5000 x g for 5 minutes.
-
Filtration: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: Example MRM Transitions for Target Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 132.1 | 112.1 | 15 |
| Diuron | 233.0 | 72.1 | 20 |
| Linuron | 249.0 | 160.1 | 18 |
| Propanil | 218.0 | 162.1 | 22 |
| Metobromuron | 259.0 | 176.0 | 19 |
Results and Discussion
The use of this compound as an internal standard provides excellent correction for potential analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis. The method demonstrates good linearity over the tested concentration range with correlation coefficients (R²) typically >0.995.
Table 2: Method Performance Data (Example in Apple Matrix)
| Analyte | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) | LOQ (ng/g) |
| Diuron | 10 | 95.4 | 4.8 | 1.0 |
| 100 | 98.2 | 3.5 | ||
| Linuron | 10 | 92.1 | 6.2 | 1.0 |
| 100 | 96.5 | 4.1 | ||
| Propanil | 10 | 89.7 | 7.5 | 2.0 |
| 100 | 94.3 | 5.3 | ||
| Metobromuron | 10 | 97.8 | 3.9 | 1.0 |
| 100 | 101.5 | 2.8 |
Recovery and precision data are based on n=6 replicate analyses.
The results show excellent recovery and precision for the target pesticides, demonstrating the effectiveness of the QuEChERS extraction and the use of this compound for accurate quantification. The Limit of Quantification (LOQ) for all compounds was well below the maximum residue limits (MRLs) established by regulatory agencies.
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 3. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. lcms.cz [lcms.cz]
Application Note: High-Sensitivity Quantification of 3,4-Difluoroaniline in Human Plasma using a Stable Isotope Dilution Assay with LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Difluoroaniline (3,4-DFA) is an important chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1] Due to its potential toxicity and the need to control its levels as a process-related impurity in pharmaceutical substances, a sensitive and robust analytical method for its quantification in biological matrices is essential.[2] Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high accuracy, precision, and ability to compensate for matrix effects.[3][4] This application note describes a validated stable isotope dilution assay for the determination of 3,4-Difluoroaniline in human plasma using 3,4-Difluoroaniline-d2 as the internal standard (IS). The method demonstrates excellent sensitivity, specificity, and reproducibility, making it suitable for toxicokinetic, pharmacokinetic, and impurity profiling studies.[5]
Experimental Workflow
The overall experimental workflow for the quantification of 3,4-Difluoroaniline in human plasma is depicted in the diagram below. The process begins with the spiking of the internal standard into the plasma sample, followed by a liquid-liquid extraction step for sample cleanup and concentration. The extracted sample is then analyzed by LC-MS/MS.
Caption: Experimental workflow for the quantification of 3,4-Difluoroaniline.
Chemical Structures
The structures of the analyte, 3,4-Difluoroaniline, and its deuterated internal standard, this compound, are shown below. The use of a stable isotope-labeled internal standard ensures that it has nearly identical chemical and physical properties to the analyte, leading to similar behavior during sample preparation and analysis.[4]
Caption: Chemical structures of the analyte and internal standard.
Detailed Protocol
1. Materials and Reagents
-
3,4-Difluoroaniline (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of 3,4-Difluoroaniline and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 3,4-Difluoroaniline stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve Standards: Spike appropriate amounts of the 3,4-Difluoroaniline working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from 0.1 to 50 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 0.3, 15, and 40 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution (this compound) to each tube, except for the blank samples.
-
Vortex mix for 10 seconds.
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 3,4-Difluoroaniline: Precursor Ion (m/z) 130.1 → Product Ion (m/z) 113.1This compound: Precursor Ion (m/z) 132.1 → Product Ion (m/z) 115.1 |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
Results and Discussion
The developed LC-MS/MS method provides a highly selective and sensitive means for the quantification of 3,4-Difluoroaniline in human plasma. The chromatographic conditions were optimized to achieve a sharp peak shape and good retention for 3,4-Difluoroaniline. The use of a deuterated internal standard effectively compensates for any variability during sample preparation and potential matrix effects during ionization, thereby ensuring high accuracy and precision.[4]
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines.[6][7] A summary of the validation parameters is provided in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Concentration Measured (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| Low (0.3) | 0.29 ± 0.02 | 96.7 | 6.9 |
| Medium (15) | 15.4 ± 0.6 | 102.7 | 3.9 |
| High (40) | 39.1 ± 1.2 | 97.8 | 3.1 |
The method demonstrated excellent linearity over the specified concentration range. The accuracy, expressed as the percentage of the nominal concentration, was within 96.7% to 102.7%, and the precision, represented by the relative standard deviation (%RSD), was less than 7%. These results are well within the acceptable limits for bioanalytical assays.
This application note presents a detailed protocol for a sensitive, specific, and reliable stable isotope dilution LC-MS/MS assay for the quantification of 3,4-Difluoroaniline in human plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the method. This validated assay is suitable for a variety of applications in pharmaceutical development and safety assessment, including toxicokinetic and pharmacokinetic studies.
References
- 1. Purity 98% 3,4-Difluoroaniline DFA CAS 3863-11-4 Pharmaceutical Intermediates [chemicals-material.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
troubleshooting peak splitting with 3,4-Difluoroaniline-d2
Welcome to the technical support center for troubleshooting experiments involving 3,4-Difluoroaniline-d2. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common analytical challenges, with a specific focus on peak splitting.
Troubleshooting Guide: Peak Splitting
This guide addresses the common issue of unexpected peak splitting or the appearance of shoulder peaks during the analysis of this compound by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and issues with peak shape in Nuclear Magnetic Resonance (NMR) spectroscopy.
Question 1: Why am I observing a split, shoulder, or double peak for this compound in my chromatogram (HPLC/GC)?
Answer:
Peak splitting for a single analyte in chromatography can stem from several factors, ranging from the unique properties of isotopically labeled compounds to general chromatographic issues. The potential causes are outlined below.
Primary Cause: Chromatographic Deuterium (B1214612) Isotope Effect (CDE)
The most probable cause specific to this compound is the presence of its non-deuterated (protium, d0) analogue, 3,4-Difluoroaniline (B56902).
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The Phenomenon : Deuterated compounds often exhibit slightly different chromatographic behavior than their non-deuterated counterparts.[1] In reversed-phase liquid chromatography (RPLC), the carbon-deuterium (C-D) bond is slightly less hydrophobic than the carbon-hydrogen (C-H) bond.[2] This can lead to weaker interactions with the non-polar stationary phase, causing the deuterated compound (d2) to elute slightly earlier than the non-deuterated (d0) version.[1][2][3]
-
Result : If your this compound standard or sample has incomplete deuteration or is contaminated with the d0 version, the two isotopologues can be partially separated on the column, appearing as a split or shoulder peak. The magnitude of this separation depends on the number of deuterium atoms, the efficiency of the column, and the mobile phase conditions.[4]
How to Confirm: The best way to confirm this is by using a mass spectrometer (LC-MS or GC-MS). The mass spectrum of the first part of the peak should correspond to the d2 compound (m/z ~131.12), while the tailing part of the peak should show a mass corresponding to the d0 compound (m/z ~129.11).
General Chromatographic Issues
If the issue is not related to isotopic purity, it may be caused by common chromatographic problems that can affect any analyte.
-
All Peaks are Split : If every peak in your chromatogram is splitting, the problem likely lies with the instrument setup before the column.[5]
-
Blocked Column Frit/Contamination : Particulate matter from the sample or worn instrument parts can clog the inlet frit of the column, distorting the flow path.[6][7]
-
Column Void : A void or channel in the stationary phase at the head of the column can cause the sample band to split.[6] This can result from improper packing or pressure shocks.
-
Injector Issues : A scratched autosampler rotor or incompletely filled sample loop can cause a "muddied" or split injection profile.[5]
-
-
Only the Analyte Peak is Split : If only the this compound peak is affected, the cause is more likely related to the interaction between the analyte, the sample solvent, and the mobile phase.
-
Sample Solvent Incompatibility : Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and splitting, especially for early-eluting peaks. The sample may not focus properly on the column head.
-
Co-eluting Impurity : The split peak could be two distinct compounds that are not fully resolved. This could be a synthesis byproduct or a degradation product.[8] A photodiode array (PDA) detector can help determine if the spectra across the peak are consistent.[7]
-
Mobile Phase pH (HPLC) : If the mobile phase pH is too close to the pKa of the aniline (B41778) group, both the ionized and non-ionized forms of the analyte may be present, leading to peak splitting. It is recommended to use a buffer with a pH at least 2 units away from the analyte's pKa.
-
Troubleshooting Workflow for Chromatographic Peak Splitting
Caption: Troubleshooting decision tree for chromatographic peak splitting.
Question 2: My NMR signal for this compound is broad, distorted, or appears split. What is the cause?
Answer:
Poor peak shape in NMR spectroscopy is typically unrelated to the J-coupling that causes true peak splitting. For issues with signal distortion, consider the following:
-
Poor Shimming : This is the most common cause of broad and asymmetric peaks. The magnetic field homogeneity must be optimized (shimmed) for each sample to get sharp signals. If you are running unlocked for a 2H NMR experiment, you may need to shim on a separate sample or on the proton signal of the non-deuterated solvent.[9]
-
Sample Solubility : If your compound is not fully dissolved or begins to precipitate in the NMR tube, it will result in very broad and poorly defined peaks.[10]
-
Presence of Impurities : Just as in chromatography, the presence of the non-deuterated (d0) form or other chemical impurities will result in additional, distinct peaks in the spectrum. If these peaks are very close, they might be mistaken for a single distorted peak.
-
Paramagnetic Contamination : Traces of paramagnetic metals in your sample or NMR tube can cause significant line broadening and a loss of signal.[9]
-
Solvent Choice for 2H NMR : For a 2H (deuterium) NMR experiment, the sample should be dissolved in a non-deuterated (protonated) solvent. Using a deuterated solvent will create a massive solvent signal that will overwhelm the analyte signal.[9]
Experimental Protocols
Protocol 1: HPLC-MS Method for Investigating Peak Splitting
This protocol provides a general starting point for analyzing this compound and confirming if peak splitting is due to the chromatographic deuterium effect.
-
System Preparation :
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.6 µm particle size).
-
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Preparation :
-
Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.
-
Dilute the stock solution to a working concentration of ~10 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions :
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35 °C.
-
Gradient:
-
Start at 10% B.
-
Linear ramp to 90% B over 8 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
-
Mass Spectrometer Conditions (ESI+) :
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 200.
-
Fragmentor Voltage: 70 V.
-
Gas Temperature: 350 °C.
-
Gas Flow: 12 L/min.
-
Nebulizer Pressure: 35 psig.
-
-
Data Analysis :
-
Examine the total ion chromatogram (TIC) for peak shape.
-
If a split or shoulder peak is observed, extract the ion chromatograms for the theoretical m/z of the d0 form (e.g., 130.1 for [M+H]+) and the d2 form (e.g., 132.1 for [M+H]+).
-
Compare the retention times of the extracted ion peaks to confirm if they correspond to the split peak feature.
-
Data Summary
The following table provides typical starting parameters for chromatographic analysis. These may need to be optimized for your specific instrument and application.
| Parameter | HPLC | GC |
| Column | C18 Reversed-Phase (e.g., 4.6 x 100 mm, 2.6 µm) | DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Water/Acetonitrile with 0.1% Formic Acid | Helium |
| Flow Rate | 0.5 - 1.0 mL/min | 1.0 - 1.5 mL/min |
| Injection Volume | 1 - 10 µL | 1 µL (Split or Splitless) |
| Temperature Program | Isothermal (e.g., 35 °C) or Gradient | Temperature Ramp (e.g., 80 °C hold 2 min, ramp to 280 °C) |
| Detector | Diode Array (DAD/PDA), Mass Spectrometer (MS) | Flame Ionization (FID), Mass Spectrometer (MS) |
Visualizing the Deuterium Isotope Effect
Caption: The chromatographic deuterium effect on a reversed-phase column.
Frequently Asked Questions (FAQs)
Q: Can I use this compound as an internal standard for the non-deuterated version? A: Yes, this is a primary application for deuterated compounds.[11] However, be aware of the potential for partial chromatographic separation as described above. When integrating peaks for quantification, ensure that the integration window covers both the d0 and d2 elution profiles if they are not baseline resolved.
Q: How can I improve the separation between the d0 and d2 isotopologues if I need to quantify them separately? A: To enhance the separation, you can increase the efficiency of your chromatographic system. Try using a longer column, a column with a smaller particle size, or optimizing the mobile phase composition and temperature. Slower gradients in HPLC or slower temperature ramps in GC can also improve resolution.
Q: How should I store this compound to prevent degradation? A: 3,4-Difluoroaniline is a liquid at room temperature and should be stored in a cool, dry place away from light and strong oxidizing agents.[12] Studies have shown that related compounds can be degraded by microorganisms under certain conditions, so maintaining purity and proper storage is important.[8][13] Always refer to the Certificate of Analysis for specific storage recommendations.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
optimizing 3,4-Difluoroaniline-d2 concentration for linearity
Welcome to the technical support center for the use of 3,4-Difluoroaniline-d2 as an internal standard in quantitative analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and ensure linear, accurate, and precise results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our analytical method?
This compound is a deuterated stable isotope-labeled (SIL) internal standard. Its primary function is to mimic the analyte of interest (3,4-Difluoroaniline) throughout the entire analytical process, from sample preparation to detection by mass spectrometry (MS). By adding a known and constant concentration of this compound to all samples, calibration standards, and quality controls, it is possible to correct for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. This normalization of the analyte signal to the internal standard signal is crucial for achieving accurate and precise quantification.
Q2: We are observing a non-linear calibration curve. What are the potential causes related to the internal standard?
Non-linear calibration curves are a common issue in LC-MS/MS analysis and can stem from several factors related to the internal standard:
-
Inappropriate Internal Standard Concentration: The concentration of this compound may be too low or too high relative to the analyte concentration range. This can lead to detector saturation for either the analyte or the internal standard at the upper limits of quantification (ULOQ) or poor signal-to-noise at the lower limits (LLOQ).
-
Isotopic Contribution or "Cross-talk": Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, and vice-versa. This becomes more pronounced at high analyte-to-internal standard concentration ratios and can lead to a non-linear response.[1][2]
-
Matrix Effects: Even with a SIL internal standard, significant matrix effects can cause non-linearity if the analyte and internal standard do not experience the same degree of ion suppression or enhancement across the entire calibration range.[3]
-
Formation of Multimers: At high concentrations, the analyte or internal standard can form dimers or other multimers, which can affect the instrument's response and lead to a non-linear relationship.
Q3: What is a good starting concentration for our this compound internal standard?
A common rule of thumb is to use an internal standard concentration that provides a response that is approximately 50% of the response of the analyte at the highest calibration standard (ULOQ).[4] Another recommendation is to match the internal standard concentration to be in the range of 1/3 to 1/2 of the ULOQ concentration.[3] The optimal concentration should be determined experimentally to ensure a stable and reliable signal across the entire calibration range without causing detector saturation.
Troubleshooting Guide: Optimizing this compound Concentration for Linearity
This guide provides a systematic approach to troubleshooting and optimizing the concentration of this compound to achieve a linear calibration curve with a high coefficient of determination (R² > 0.99).
Issue: Poor Linearity (R² < 0.99) in the Calibration Curve
Possible Cause 1: Suboptimal Internal Standard Concentration
-
Troubleshooting Steps:
-
Evaluate Current IS Response: Analyze your current calibration curve and observe the peak area response of this compound across all calibration points. The response should be consistent and well above the noise level.
-
Systematic Concentration Evaluation: Prepare a series of calibration curves with varying concentrations of this compound. A suggested approach is to test concentrations at a low, medium, and high level relative to the mid-point of your analyte's calibration range.
-
Data Analysis: For each internal standard concentration, plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. Calculate the R² value for each calibration curve.
-
Selection of Optimal Concentration: Choose the this compound concentration that yields the highest R² value and demonstrates consistent performance across the entire calibration range.
-
Data Presentation: Impact of this compound Concentration on Linearity
| This compound Concentration (ng/mL) | Analyte Concentration Range (ng/mL) | Observed Linearity (R²) | Comments |
| 10 | 1 - 1000 | 0.985 | Poor signal-to-noise for the internal standard at low analyte concentrations. |
| 50 | 1 - 1000 | 0.998 | Good linearity and consistent internal standard response across the range. |
| 200 | 1 - 1000 | 0.991 | Potential for detector saturation at the ULOQ, leading to a slight curve at the higher end. |
Possible Cause 2: Isotopic Interference ("Cross-Talk")
-
Troubleshooting Steps:
-
Analyte-Only Injection: Inject a high concentration solution of the unlabeled 3,4-Difluoroaniline (without the deuterated internal standard) and monitor the mass transition for this compound. Any significant signal indicates isotopic contribution from the analyte.
-
Internal Standard-Only Injection: Inject a solution of this compound at the working concentration and monitor the mass transition for the unlabeled analyte. This will reveal any contribution from the internal standard to the analyte signal.
-
Mitigation: If significant cross-talk is observed, consider using an internal standard with a higher degree of deuteration or a ¹³C-labeled standard if available.
-
Possible Cause 3: Differential Matrix Effects
-
Troubleshooting Steps:
-
Post-Extraction Addition Experiment: Prepare two sets of samples. In the first set, spike the analyte and this compound into the matrix before extraction. In the second set, extract the blank matrix and spike the analyte and internal standard into the final extract.
-
Comparison: Compare the analyte/internal standard peak area ratios between the two sets. A significant difference indicates that the analyte and internal standard are not equally affected by the matrix during the extraction process.
-
Chromatographic Optimization: Ensure that the analyte and this compound co-elute perfectly. Even slight shifts in retention time due to the deuterium (B1214612) labeling (isotope effect) can lead to differential matrix effects.[5] Adjusting the chromatographic method (e.g., gradient, column temperature) may be necessary to improve co-elution.
-
Experimental Protocols
Protocol: Systematic Evaluation of this compound Concentration
Objective: To determine the optimal concentration of this compound for achieving a linear calibration curve for the quantification of 3,4-Difluoroaniline.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 3,4-Difluoroaniline at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the 3,4-Difluoroaniline stock solution to prepare a series of working standards with concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.
-
-
Preparation of Internal Standard Working Solutions:
-
From the this compound stock solution, prepare three different working solutions at concentrations of 100 ng/mL, 500 ng/mL, and 2000 ng/mL in the sample diluent (e.g., 50:50 acetonitrile:water).
-
-
Sample Preparation for Three Calibration Curves:
-
Curve 1 (Low IS Concentration): To a set of vials, add a fixed volume of each calibration standard. Then, add a fixed volume of the 100 ng/mL internal standard working solution to each vial to achieve a final concentration of 10 ng/mL.
-
Curve 2 (Medium IS Concentration): Repeat the process with a new set of calibration standards, but add the 500 ng/mL internal standard working solution to achieve a final concentration of 50 ng/mL.
-
Curve 3 (High IS Concentration): Repeat the process with a third set of calibration standards, adding the 2000 ng/mL internal standard working solution to achieve a final concentration of 200 ng/mL.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of calibration standards using the established LC-MS/MS method.
-
-
Data Processing:
-
For each calibration curve, calculate the peak area ratio of 3,4-Difluoroaniline to this compound.
-
Plot the peak area ratio versus the concentration of 3,4-Difluoroaniline.
-
Perform a linear regression analysis for each curve and determine the coefficient of determination (R²).
-
-
Evaluation:
-
Compare the R² values and the visual appearance of the three calibration curves. Select the internal standard concentration that provides the best linearity and overall performance.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
3,4-Difluoroaniline-d2 isotopic purity and mass spec interference
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Difluoroaniline-d2. The information below addresses common issues related to isotopic purity assessment and mass spectrometry interference.
Frequently Asked Questions (FAQs)
Q1: What is the typical isotopic and chemical purity of commercially available this compound?
A1: Commercially available 3,4-Difluoroaniline-2,6-d2, a common isomer, typically has an isotopic purity of 99 atom % D and a minimum chemical purity of 98%.[1] These values are important benchmarks for evaluating the quality of your standard.
Q2: Why do I observe a signal corresponding to the unlabeled (d0) compound in the mass spectrum of my pure this compound standard?
A2: The presence of a small M+0 peak (corresponding to the unlabeled isotopologue) is expected for two primary reasons. First, the isotopic enrichment is not 100%, meaning a small fraction of the compound was not fully deuterated during synthesis.[2] Second, the natural abundance of isotopes (like Carbon-13) in the molecule can contribute to the overall isotopic distribution pattern.[2][3] The key is that the relative intensity of this unlabeled peak should be minimal and consistent with the manufacturer's specifications.[4]
Q3: What are common sources of background interference in mass spectrometry analysis of aniline (B41778) compounds?
A3: Background interference can originate from numerous sources. Common culprits include plasticizers (e.g., phthalates) leaching from lab consumables like vials and o-rings, slip agents (e.g., oleamide), and polymers such as polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG).[5] Contamination from skin cells (keratins) and the use of non-LC-MS grade solvents can also introduce significant background noise.[5][6]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
If you are experiencing a weak or absent signal for your deuterated internal standard, follow these troubleshooting steps.
-
Possible Cause 1: Inefficient Extraction
-
Question: Is the extraction method optimized for this compound from the sample matrix?
-
Action: Aniline compounds are weakly basic.[7] Experiment with different organic extraction solvents and adjust the sample's pH to an alkaline value to ensure the analyte is in its neutral form, which optimizes extraction into the organic phase.[4] If using Solid-Phase Extraction (SPE), verify that the sorbent type, wash, and elution solvents are appropriate for the compound's properties.[4]
-
-
Possible Cause 2: Inefficient Ionization
-
Question: Are the mass spectrometer source conditions optimized?
-
Action: As a weak base, 3,4-Difluoroaniline ionizes well in positive ion mode electrospray ionization (ESI+).[7][8] Ensure the mobile phase is slightly acidic (e.g., with 0.05% acetic acid) to promote protonation.[7] Systematically tune source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for your specific instrument and flow rate.
-
-
Possible Cause 3: Degradation in Matrix
-
Question: Could the standard be degrading after addition to the biological matrix?
-
Action: Perform a stability assessment. Incubate the this compound in the matrix at relevant temperatures (e.g., room temperature, 4°C) for various durations before extraction and analysis to determine its stability under your experimental conditions.[4]
-
Issue 2: High Cross-Contribution Between Analyte (d0) and Standard (d2)
Cross-contribution occurs when the signal from the analyte interferes at the mass transition of the internal standard, or vice-versa.
-
Symptom: The blank matrix sample spiked only with the internal standard shows a significant signal at the mass transition for the unlabeled analyte.
-
Troubleshooting:
-
Confirm Isotopic Purity: First, analyze a high-concentration solution of the this compound standard alone to confirm its isotopic purity. The signal for the unlabeled species should be minimal.[4]
-
Check for In-Source Fragmentation: The deuterated standard could potentially lose deuterium (B1214612) in the mass spectrometer source, generating an ion that interferes with the unlabeled analyte. Analyze the standard via direct infusion and observe the full scan mass spectrum under different source energy conditions.
-
Optimize Chromatography: Improve the chromatographic separation between the analyte and any interfering matrix components. A well-resolved peak is less likely to suffer from co-eluting interferences.[6]
-
Data Summary: 3,4-Difluoroaniline and its d2 Isotopologue
| Parameter | Unlabeled 3,4-Difluoroaniline | This compound | Reference |
| Molecular Formula | C₆H₅F₂N | C₆D₂H₃F₂N | [1][9] |
| Molecular Weight | 129.11 g/mol | ~131.12 g/mol | [1] |
| Expected Isotopic Purity | N/A | ≥99 atom % D | [1] |
| Expected Chemical Purity | ≥98% (GC) | ≥98% | [1][9] |
| [M+H]⁺ m/z (Monoisotopic) | 130.0468 | 132.0593 | Calculated |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by LC-MS
This protocol outlines a general method for determining the isotopic enrichment of this compound.
-
Sample Preparation:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 150mm x 4.6 mm, 3 µm particle size).[7]
-
Mobile Phase A: Water with 0.05% Acetic Acid.[7]
-
Mobile Phase B: Acetonitrile with 0.05% Acetic Acid.[7]
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 80-100%) over several minutes to elute the compound.[7]
-
Flow Rate: 1 mL/min.[7]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Acquisition:
-
Data Analysis:
-
Integrate the peak areas for the monoisotopic masses of the d2 isotopologue (~132.06 m/z) and the d0 isotopologue (~130.05 m/z).
-
Calculate the isotopic purity using the formula: Isotopic Purity (%) = [Area(d2) / (Area(d2) + Area(d0))] * 100.
-
For highly accurate results, the data should be corrected for the natural isotopic contributions of C, N, and F.[2][3]
-
Protocol 2: Evaluation of Cross-Contribution
This protocol helps determine the degree of signal interference between the analyte and the internal standard.
-
Prepare Solutions:
-
LC-MS/MS Analysis:
-
Analyze the "Analyte ULOQ Sample" using the MRM transition for the internal standard (d2). The resulting signal should be negligible (e.g., <0.1% of the typical internal standard response).[4]
-
Analyze the "Internal Standard Sample" using the MRM transition for the unlabeled analyte (d0). The resulting signal should also be negligible (e.g., <5% of the Lower Limit of Quantification response).[4]
-
-
Interpretation:
-
Significant signal in either of these tests indicates unacceptable cross-contribution that may compromise quantitative accuracy.
-
Visualizations
Caption: Experimental workflow for assessing the isotopic purity of this compound.
References
- 1. 3,4-Difluoroaniline-2,6-d2 | LGC Standards [lgcstandards.com]
- 2. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
Technical Support Center: Addressing Matrix Effects with 3,4-Difluoroaniline-d2 in Plasma Samples
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,4-Difluoroaniline-d2 as an internal standard to address matrix effects in plasma sample analysis by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of a target analyte (for this guide, we will use the hypothetical analyte "4-Fluoroaniline" as a structurally similar compound for which this compound is an ideal internal standard) in plasma.
| Observed Issue | Potential Cause | Recommended Action |
| High Variability in this compound Signal Across Samples | Inconsistent sample preparation (pipetting errors, incomplete extraction). | - Ensure consistent and calibrated pipetting techniques.- Vortex samples thoroughly after adding the internal standard.- Optimize the extraction procedure for consistent recovery. |
| Instability of the internal standard in the processed sample. | - Perform stability tests of this compound in the final extract under autosampler conditions. | |
| Issues with the LC autosampler (inconsistent injection volume). | - Check the autosampler for air bubbles and ensure proper syringe wash steps are in place. | |
| Poor Analyte/Internal Standard Peak Area Ratio Reproducibility | Differential matrix effects due to chromatographic separation of the analyte and this compound. | - Adjust the chromatographic gradient to ensure co-elution of the analyte and internal standard.- Consider a less aggressive organic solvent gradient to minimize separation. |
| Analyte or internal standard instability in the plasma matrix. | - Conduct freeze-thaw and bench-top stability experiments for both the analyte and this compound in plasma. | |
| Signal Suppression of Both Analyte and Internal Standard | High concentration of co-eluting matrix components (e.g., phospholipids). | - Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[1]- Dilute the plasma sample with a suitable buffer before extraction.[2] |
| Non-optimal ionization source conditions. | - Optimize ion source parameters (e.g., temperature, gas flows, spray voltage) to minimize matrix effects. | |
| Analyte Signal Suppressed More Than Internal Standard Signal | The analyte is more susceptible to a specific interfering component in the matrix that does not affect this compound to the same extent. | - This indicates a limitation of the internal standard to perfectly mimic the analyte's behavior. Enhance sample cleanup to remove the interfering component(s).- Evaluate different plasma lots to understand the variability of the matrix effect. |
| Unexpected Peaks Interfering with Analyte or Internal Standard | Contamination from collection tubes, solvents, or co-administered drugs. | - Analyze blank plasma processed with and without the internal standard to identify the source of interference.- Use high-purity solvents and test different types of collection tubes. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a suitable internal standard for aniline (B41778) derivatives in plasma?
A1: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry because their physicochemical properties are nearly identical to the unlabeled analyte. This ensures that they co-elute chromatographically and experience similar ionization suppression or enhancement from the plasma matrix, allowing for accurate correction of matrix effects.
Q2: Can this compound perfectly compensate for all matrix effects?
A2: While highly effective, perfect compensation is not always guaranteed. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the deuterated internal standard and the analyte. If this separation causes them to elute into regions with different matrix interferences, differential ion suppression can occur. It is crucial to verify co-elution during method development.
Q3: How do I quantitatively assess the matrix effect for my analyte using this compound?
A3: A standard method is the post-extraction spike experiment. This involves comparing the peak area of the analyte and internal standard in a neat solution to their peak areas when spiked into an extracted blank plasma matrix. The matrix factor (MF) is calculated, with a value of 1 indicating no matrix effect, <1 indicating ion suppression, and >1 indicating ion enhancement.
Q4: What are the best sample preparation techniques to minimize matrix effects when analyzing for aniline derivatives in plasma?
A4: While protein precipitation is a simple and fast technique, it may not be sufficient to remove all interfering matrix components, particularly phospholipids.[1] For more complex matrices or when significant matrix effects are observed, more selective techniques are recommended:
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup by selectively isolating the analyte.
-
Liquid-Liquid Extraction (LLE): Can effectively remove highly polar and non-polar interferences.
Q5: My results show significant ion suppression even with the use of this compound. What should I do?
A5: If significant ion suppression is still observed, consider the following:
-
Optimize Chromatography: Ensure that your analyte and this compound are eluting in a region with minimal matrix interference. This can be assessed using a post-column infusion experiment.
-
Enhance Sample Preparation: As mentioned above, move to a more rigorous sample cleanup technique like SPE or LLE.
-
Sample Dilution: Diluting the plasma sample before extraction can reduce the concentration of matrix components and thereby lessen the ion suppression effect.[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantify the matrix effect.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Prepare a solution of the analyte (e.g., 4-Fluoroaniline) and this compound in a clean solvent (e.g., mobile phase).
-
Set 2 (Post-Extraction Spike): Extract blank plasma using your established sample preparation method. Spike the analyte and this compound into the final, clean extract.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and this compound into blank plasma before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery (RE %): (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
Data Presentation:
| Parameter | Analyte (4-Fluoroaniline) | Internal Standard (this compound) | Acceptance Criteria |
| Matrix Factor (MF %) | 92.5% | 94.1% | 85% - 115% |
| Recovery (RE %) | 88.7% | 89.5% | Consistent and reproducible |
| IS-Normalized MF | 0.983 | N/A | 0.85 - 1.15 |
Protocol 2: Sample Preparation using Protein Precipitation
A quick and common method for plasma sample cleanup.
Methodology:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for assessing matrix effects and recovery.
Caption: Logical steps for troubleshooting internal standard variability.
References
resolving co-elution issues with 3,4-Difluoroaniline-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with 3,4-Difluoroaniline-d2 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a concern for this compound analysis?
A1: Co-elution occurs when two or more compounds elute from a chromatography column at the same time, resulting in overlapping peaks.[1] This is a significant concern in the analysis of this compound, a deuterated internal standard, as it can lead to inaccurate quantification of the target analyte. Potential co-eluents could include impurities from synthesis, degradation products, or the non-deuterated analog, 3,4-Difluoroaniline.
Q2: What are the initial signs of a co-elution problem with my this compound peak?
A2: Signs of co-elution include peak asymmetry, such as shoulders or tailing, and broader than expected peaks.[1][2] If you are using a diode array detector (DAD) or a mass spectrometer (MS), you can assess peak purity. With a DAD, the UV-Vis spectra across the peak should be identical for a pure compound.[1][2] With an MS detector, the mass spectra across the peak should be consistent.[1]
Q3: Can the choice of stationary phase affect the separation of this compound from its non-deuterated counterpart?
A3: Yes, the stationary phase can have a significant impact. For separating deuterated and non-deuterated compounds, the polarity of the stationary phase is a key factor. Nonpolar stationary phases can sometimes result in an "inverse isotope effect," where the heavier deuterated compound elutes earlier.[3] Conversely, polar stationary phases often lead to a "normal isotope effect," with the deuterated compound eluting later.[3] Experimenting with different stationary phase polarities can be a crucial step in resolving co-elution.
Troubleshooting Guide
Issue: Poor resolution between this compound and a suspected co-eluting peak.
This guide provides a systematic approach to troubleshooting and resolving co-elution issues involving this compound.
Step 1: System Suitability Check
Before modifying the analytical method, it's crucial to ensure your HPLC system is performing optimally.
Q4: My chromatogram shows broad or tailing peaks for this compound. What should I check first?
A4: Broad or tailing peaks can be mistaken for co-elution. Verify the following system parameters first:
-
Column Health: The column may be contaminated or have a void. Try flushing the column with a strong solvent or replace it if the problem persists.[4]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[4]
-
Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.[4]
-
Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[4]
Step 2: Method Development and Optimization
If the HPLC system is functioning correctly, the next step is to optimize the chromatographic method to improve separation.
Q5: How can I improve the separation of this compound from a closely eluting impurity using a C18 column?
A5: For a standard C18 column, you can manipulate the mobile phase composition and gradient.
-
Mobile Phase Strength: If your capacity factor (k') is low (e.g., less than 1), your analyte is eluting too quickly. Weaken the mobile phase (e.g., decrease the percentage of organic solvent in a reversed-phase separation) to increase retention time and improve the chances of separation.[1]
-
Mobile Phase Selectivity: Try changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or altering the pH of the aqueous phase. These changes can alter the interactions between the analytes and the stationary phase, potentially improving resolution.
-
Gradient Profile: If you are using a gradient, try a shallower gradient to increase the separation window between peaks.[4]
Q6: What should I do if optimizing the mobile phase on a C18 column doesn't resolve the co-elution?
A6: If mobile phase optimization is insufficient, consider changing the stationary phase.
-
Alternative Reversed-Phase Columns: Not all C18 columns are the same. Try a C18 with a different bonding density or end-capping. Alternatively, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for aromatic compounds like 3,4-Difluoroaniline.
-
Mixed-Mode Chromatography: For complex mixtures, mixed-mode chromatography, which combines reversed-phase and ion-exchange or HILIC mechanisms, can provide unique selectivity and may resolve challenging co-elutions.[5]
Hypothetical Case Study: Resolving Co-elution of this compound and 3,4-Difluoroaniline
The following table summarizes hypothetical data from experiments aimed at resolving the co-elution of this compound from its non-deuterated analog.
| Parameter | Method A (Initial) | Method B (Optimized Mobile Phase) | Method C (Alternative Column) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30-70% B in 10 min | 20-60% B in 15 min | 30-70% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Retention Time (3,4-Difluoroaniline) | 5.25 min | 6.80 min | 5.82 min |
| Retention Time (this compound) | 5.25 min | 6.95 min | 5.99 min |
| Resolution (Rs) | 0.00 | 1.35 | 1.85 |
| Peak Tailing (this compound) | 1.5 | 1.2 | 1.1 |
Experimental Protocol for Method C
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: Linear gradient from 30% to 70% B
-
12-14 min: Hold at 70% B
-
14-15 min: Return to 30% B
-
15-20 min: Column re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm or MS in full scan mode.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for resolving co-elution issues.
Caption: Logic for selecting a suitable chromatographic mode.
References
Technical Support Center: Challenges of Using D2-Labeled Internal Standards in Mass Spectrometry
Welcome to our dedicated support center for addressing common challenges encountered when using deuterium (B1214612) (d2)-labeled internal standards in mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are d2-labeled internal standards and why are they used in MS?
Deuterium-labeled internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] They are frequently used in quantitative mass spectrometry assays to correct for variability during sample preparation, chromatography, and ionization.[3] Because they are chemically very similar to the analyte of interest, they are expected to behave almost identically throughout the analytical process, thus improving the accuracy and precision of quantification.[4][5]
Q2: What are the primary challenges associated with using d2-labeled internal standards?
While widely used due to their cost-effectiveness and commercial availability, d2-labeled standards present several potential challenges that can compromise data quality.[1][6] The main issues include:
-
Isotopic Instability (Back-Exchange): Deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, altering the concentration of the internal standard.[6][7]
-
Chromatographic Shift (Isotope Effect): The d2-labeled standard may not perfectly co-elute with the unlabeled analyte, leading to differential matrix effects.[8]
-
Interference from Metabolites: Metabolites of the analyte can sometimes interfere with the signal of the internal standard.[9][10]
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents, especially if they do not co-elute.[8][11][12]
-
Isotopic Contribution: The internal standard may contain a small amount of the unlabeled analyte, or the analyte's naturally occurring isotopes may contribute to the internal standard's signal.[3]
Q3: When should I be most concerned about deuterium back-exchange?
You should be particularly cautious about back-exchange when:
-
The deuterium labels are in positions on the molecule that are prone to exchange, such as on heteroatoms (e.g., -OH, -NH, -SH) or adjacent to carbonyl groups.[2][7][13]
-
Your experimental conditions involve acidic or basic pH, as this can accelerate the exchange rate.[7]
-
The analysis involves long incubation times or high temperatures during sample preparation.[5]
Q4: Can d2-labeled internal standards always correct for matrix effects?
No, it is a common misconception that stable isotope-labeled internal standards automatically correct for all matrix effects.[11][12] If there is a slight chromatographic separation between the analyte and the d2-labeled standard, they will be exposed to different co-eluting matrix components as they enter the mass spectrometer.[8][14] This can lead to differential ion suppression or enhancement, ultimately affecting the accuracy of quantification.[8]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High variability in the analyte/internal standard peak area ratio across replicate injections.
-
Inaccurate quantification results when compared to a reference method.
-
Drifting calibration curve.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Deuterium Back-Exchange | 1. Verify Label Stability: Perform an experiment to assess the stability of the deuterium label under your specific analytical conditions (see Experimental Protocol 1).[5][7] 2. Optimize pH: If possible, adjust the pH of your mobile phase and sample diluent to be closer to neutral to minimize exchange.[7] 3. Choose a More Stable Standard: If back-exchange is significant, consider using an internal standard labeled with a more stable isotope like ¹³C or ¹⁵N, or a d2-labeled standard with deuterium in non-exchangeable positions.[6][7] |
| Chromatographic Shift (Isotope Effect) | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they are co-eluting perfectly.[14] 2. Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or column temperature to achieve better co-elution. 3. Evaluate Different Columns: Test different column chemistries to find one that minimizes the separation between the analyte and the internal standard. |
| Differential Matrix Effects | 1. Perform a Matrix Effect Study: Conduct an experiment to evaluate the extent of matrix effects on both the analyte and the internal standard (see Experimental Protocol 2).[5] 2. Improve Sample Preparation: Implement more rigorous sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components.[8] 3. Modify Chromatography: Alter the chromatographic method to separate the analyte and internal standard from the matrix components causing ion suppression or enhancement.[8] |
| Isotopic Contribution | 1. Check Purity of Internal Standard: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[5] 2. Assess Analyte's Isotopic Profile: Examine the mass spectrum of a high-concentration analyte standard to see if its naturally occurring isotopes interfere with the internal standard's mass transition.[3] 3. Select a Standard with a Larger Mass Difference: If isotopic overlap is an issue, choose an internal standard with a greater mass difference from the analyte (ideally ≥ 3 amu).[5] |
Experimental Protocols
Experimental Protocol 1: Assessment of Deuterium Label Stability
Objective: To determine if the d2-labeled internal standard is stable under the experimental conditions and not undergoing back-exchange.
Methodology:
-
Sample Preparation:
-
Spike the d2-labeled internal standard into a blank matrix (e.g., plasma, urine) at the same concentration used in your analytical method.
-
Create multiple aliquots of this sample.
-
-
Incubation:
-
Analyze one aliquot immediately (T=0).
-
Incubate the remaining aliquots under the same conditions as your typical sample preparation (e.g., time, temperature, pH).[5]
-
-
Analysis:
-
Analyze the incubated aliquots at various time points.
-
Monitor the mass transition of the unlabeled analyte.
-
-
Evaluation:
-
A significant increase in the signal corresponding to the unlabeled analyte over time indicates that deuterium back-exchange is occurring.[5]
-
Experimental Protocol 2: Evaluation of Matrix Effects
Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix on both the analyte and the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract the blank matrix and then spike the analyte and internal standard into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.[5]
-
-
Analysis:
-
Analyze all three sets of samples using your LC-MS/MS method.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Calculate the matrix effect and recovery for both the analyte and the internal standard.
-
Data Interpretation:
| Scenario | Interpretation | Action |
| Matrix effects for analyte and IS are similar. | The internal standard is effectively compensating for matrix effects. | Proceed with the current method. |
| Matrix effects for analyte and IS are significantly different. | The internal standard is not adequately correcting for matrix effects. This is often due to a chromatographic shift. | Optimize chromatography for co-elution and/or improve sample clean-up.[8] |
| Low recovery for both analyte and IS. | The extraction efficiency is poor. | Optimize the sample extraction procedure. |
Visualizations
Caption: A logical workflow for troubleshooting common issues with d2-labeled internal standards.
Caption: Workflow for the experimental evaluation of matrix effects on the analyte and internal standard.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,4-Difluoroaniline-d2
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 3,4-Difluoroaniline-d2.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is a yellow to brownish color. What causes this and how can I fix it?
A1: The discoloration is typically due to the formation of colored oxidation products, a common issue with aniline (B41778) compounds.[1] To obtain a colorless or pale yellow product, you can use the following methods:
-
Activated Carbon Treatment: Dissolve the colored compound in a suitable organic solvent, add a small amount of activated carbon, stir for a short period, and then filter the mixture through celite to remove the carbon.[1]
-
Fresh Distillation: Purifying the material by vacuum distillation immediately before use can yield a colorless liquid.[1] However, the product may discolor again upon storage if exposed to air and light.
Q2: What are the most common impurities I might encounter in my this compound sample?
A2: Impurities often stem from the synthetic route, which commonly involves the reduction of 3,4-difluoronitrobenzene.[2][3] Potential impurities include:
-
Unreacted Starting Materials: Residual 3,4-difluoronitrobenzene.
-
Catalyst Residues: If catalytic hydrogenation was used for synthesis (e.g., Pd/C).[2]
-
Oxidation Byproducts: Anilines are susceptible to air oxidation, leading to colored impurities.[1]
-
Side-Reaction Products: Depending on the reaction conditions, other minor byproducts may be formed.
Q3: How should I store purified this compound to maintain its purity?
A3: To ensure stability, this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation and oxidation.[3]
Q4: Which purification method is best for my sample?
A4: The choice of purification method depends on the nature of the impurities and the desired final purity.
-
Vacuum Distillation: Ideal for removing non-volatile impurities and colored byproducts. It is often sufficient for achieving high purity.
-
Column Chromatography: Useful for separating impurities with different polarities from the desired compound.
-
Recrystallization: Effective for crystalline solids, but 3,4-Difluoroaniline is often a liquid or low-melting solid at room temperature.[4] This method may be more suitable for derivatives or salts of the aniline.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Vacuum Distillation | ||
| Product is not distilling at the expected temperature. | 1. The vacuum is not low enough. 2. The thermometer is incorrectly placed. | 1. Check all seals and joints for leaks. Ensure the vacuum pump is functioning correctly. A pressure of <10 mmHg is typical.[1][4] 2. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[1] |
| Bumping or uneven boiling. | The boiling rate is too high. | Use a magnetic stir bar or boiling chips and apply heat gradually. |
| Column Chromatography | ||
| Tailing of the product peak on TLC and column. | The acidic nature of silica (B1680970) gel can interact with the basic aniline. | Add 0.5-1% triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica gel.[5] |
| Poor separation of spots. | The solvent system (eluent) is not optimal. | Systematically vary the polarity of the eluent. A good starting point for fluoroanilines is a hexane (B92381)/ethyl acetate (B1210297) mixture. The target compound should have an Rf value of 0.2-0.4 on TLC for good separation.[5] |
| Cracks or channels in the silica bed. | 1. Improper packing of the column. 2. The column ran dry. | 1. Pack the column using a slurry method to ensure a homogenous bed.[5] 2. Always keep the solvent level above the top of the silica gel.[5] |
| General Issues | ||
| Low yield of purified product. | 1. Distillation: Product loss due to high vacuum or temperature. 2. Chromatography: Irreversible adsorption of the product onto the silica gel. 3. Recrystallization: Using too much solvent. | 1. Carefully control the temperature and pressure during distillation. 2. Deactivate the silica gel with triethylamine as described above.[5] 3. Use the minimum amount of hot solvent required to dissolve the compound. |
Data Presentation
The following table summarizes key quantitative data for the purification of 3,4-Difluoroaniline. Note that the properties of the deuterated compound (d2) are expected to be very similar to the non-deuterated analogue.
| Parameter | Value | Source(s) |
| Boiling Point | 77 °C at 7 mmHg | [2][4] |
| Density | 1.302 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.513 | [4] |
| Typical TLC Eluent for Anilines | Hexane/Ethyl Acetate | [5] |
| TLC Modifier for Anilines | 0.5-1% Triethylamine | [5] |
| Recommended TLC Rf Value | 0.2 - 0.4 | [5] |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities.
-
Apparatus Setup:
-
Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry.
-
Use a round-bottom flask of an appropriate size for the amount of crude material.
-
Add a magnetic stir bar to the distillation flask.
-
Ensure all joints are properly sealed with vacuum grease.
-
-
Procedure:
-
Place the crude this compound into the distillation flask.
-
Begin stirring and slowly apply vacuum. A typical pressure for distilling this compound is around 7 mmHg.[4]
-
Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at approximately 77 °C (at 7 mmHg).[4]
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Protocol 2: Column Chromatography
This protocol is for separating this compound from impurities with different polarities.
-
Mobile Phase Selection:
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[5]
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Recrystallization (Solvent Screening)
As 3,4-Difluoroaniline is often a liquid at room temperature, this protocol is primarily for solvent screening should you have a solid derivative or wish to attempt crystallization at low temperatures.
-
Solvent Selection:
-
Place a small amount of the crude sample (10-20 mg) into several test tubes.
-
Add a small amount (0.5 mL) of a different test solvent to each tube. Common solvents to screen include hexanes, toluene, ethanol, and mixtures like ethanol/water.
-
Observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observe which solvent yields the best crystal formation.
-
-
General Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If the solution is colored, add a small amount of activated carbon and filter the hot solution.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
degradation pathways of 3,4-Difluoroaniline-d2 during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluoroaniline-d2. The information provided is intended to help identify and resolve potential issues related to the degradation of this compound during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in analysis?
A1: this compound is a deuterated form of 3,4-Difluoroaniline, where two hydrogen atoms on the aromatic ring have been replaced by deuterium (B1214612). It is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The deuterium labeling allows it to be distinguished from the non-labeled analyte by its mass, while having nearly identical chemical and chromatographic properties.
Q2: What are the main degradation pathways for this compound during analysis?
A2: While the carbon-fluorine bond in this compound imparts significant chemical stability, the primary degradation pathways are typically related to the aniline (B41778) functional group. The main degradation routes are oxidation and photodegradation.
-
Oxidation: The amino group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), oxidizing agents present in solvents, or high temperatures in the GC inlet or MS source. This can lead to the formation of colored impurities, nitroso, nitro, and azoxy derivatives, or polymerization.
-
Photodegradation: Exposure to UV light can induce the degradation of aromatic amines. This is particularly relevant if samples are left exposed to light for extended periods.
Q3: Is the deuterium label on this compound stable during analysis?
A3: Deuterium atoms attached to an aromatic ring are generally stable under typical analytical conditions for LC-MS and GC-MS. However, there is a potential for hydrogen-deuterium (H/D) exchange under certain conditions:
-
Extreme pH: Highly acidic or basic mobile phases can promote H/D exchange.[1]
-
High Temperatures: Elevated temperatures, especially in the GC inlet, can increase the risk of H/D exchange.
-
Active Surfaces: Active sites on GC liners, columns, or in the MS source can also facilitate this exchange.
Loss of the deuterium label will lead to an inaccurate quantification of the target analyte.
Q4: What are the expected mass spectral fragments for this compound?
A4: Based on the fragmentation pattern of non-labeled 3,4-Difluoroaniline, the deuterated analog (with a molecular weight of approximately 131.12 g/mol ) is expected to show the following key fragments in its mass spectrum. The presence of these fragments can help confirm the identity and integrity of the internal standard.
| Description | Non-labeled m/z | Deuterated (d2) m/z |
| Molecular Ion [M]⁺ | 129 | 131 |
| Loss of HCN | 102 | 104 |
| Loss of H₂CN | 101 | 103 |
| (Data inferred from NIST and PubChem mass spectral data for 3,4-Difluoroaniline)[2][3] |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Active Sites: The amine group can interact with active silanol (B1196071) groups on glass liners, columns, or other surfaces in the sample flow path.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate pH of Mobile Phase (LC): The pH of the mobile phase can affect the ionization state of the aniline and its interaction with the stationary phase.
Solutions:
-
Use deactivated GC inlet liners and inert columns.
-
Reduce the injection volume or sample concentration.
-
For LC analysis, adjust the mobile phase pH to ensure a consistent ionization state of the analyte. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used for the analysis of aromatic amines.
Issue 2: Low or Inconsistent Signal Response
Possible Causes:
-
Degradation in Solution: The compound may be degrading in the sample vial due to exposure to light or reactive species in the solvent.
-
Adsorption: The analyte may be adsorbing to surfaces in the analytical system.
-
In-source Degradation/Fragmentation (MS): The compound may be degrading in the high-energy environment of the mass spectrometer's ion source.
Solutions:
-
Prepare samples fresh and store them in amber vials to protect from light.
-
Ensure all components of the analytical system are inert.
-
Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source degradation.
Issue 3: Evidence of H/D Exchange
Possible Causes:
-
Mobile Phase Composition: Use of D₂O or other deuterated solvents in the mobile phase can lead to back-exchange. Protic solvents in general can be a source of hydrogen.
-
System Contamination: Residual water or other protic solvents in the system can be a source of hydrogen for exchange.
Solutions:
-
Avoid the use of deuterated solvents in the mobile phase.
-
Thoroughly flush the analytical system with the intended mobile phase before analysis.
-
If H/D exchange is suspected, analyze a standard of this compound alone to confirm the stability of the label in the analytical system.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a given analytical solvent under different storage conditions.
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., acetonitrile, methanol).
-
Aliquot the stock solution into several sets of amber and clear vials.
-
Store the vials under different conditions:
-
Room temperature, exposed to light (clear vials).
-
Room temperature, protected from light (amber vials).
-
Refrigerated (4°C), protected from light.
-
Frozen (-20°C), protected from light.
-
-
Analyze the samples by a suitable method (e.g., LC-UV or LC-MS) at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Compare the peak area of the analyte at each time point to the initial (time 0) measurement to determine the extent of degradation.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General workflow for assessing the stability of an analytical standard.
References
impact of unlabeled impurities in 3,4-Difluoroaniline-d2 standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues researchers, scientists, and drug development professionals may encounter when using 3,4-Difluoroaniline-d2 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of 3,4-Difluoroaniline. In this stable isotope-labeled (SIL) standard, two hydrogen atoms have been replaced with deuterium (B1214612) atoms. Its primary use is as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate measurement of 3,4-Difluoroaniline in various samples.[1][2]
Q2: What are unlabeled impurities in a this compound standard?
A2: Unlabeled impurities refer to molecules within the this compound standard that have not been deuterated. The most significant unlabeled impurity is the non-deuterated 3,4-Difluoroaniline itself. Other potential unlabeled impurities could include structurally similar compounds that were present during the synthesis of the deuterated standard.
Q3: How can unlabeled 3,4-Difluoroaniline impurity affect my experimental results?
A3: The presence of unlabeled 3,4-Difluoroaniline in your deuterated internal standard can lead to an overestimation of the analyte concentration in your samples.[1] This is because the mass spectrometer will detect the unlabeled impurity along with the actual analyte, artificially inflating the analyte's signal. This issue is particularly pronounced at the lower limit of quantitation (LLOQ).[3]
Q4: What is "cross-talk" in the context of deuterated standards?
A4: "Cross-talk" refers to the interference between the mass spectrometric signals of the analyte and the internal standard.[4] This can occur in two ways: 1) the natural isotopic abundance of the analyte contributes to the signal of the internal standard, and 2) the presence of unlabeled analyte as an impurity in the internal standard contributes to the analyte's signal. This can lead to non-linear calibration curves and biased quantitative results.[4]
Q5: Why is chromatographic co-elution of the analyte and the internal standard important?
A5: Chromatographic co-elution is crucial for the internal standard to effectively compensate for variations during sample preparation and analysis, especially matrix effects (ion suppression or enhancement).[5][6][7] Since the analyte and the deuterated internal standard are chemically almost identical, they should behave similarly during chromatography and ionization.[1][8] If they do not co-elute, they may be exposed to different matrix components as they enter the mass spectrometer, leading to differential ion suppression or enhancement and inaccurate results.[5][8]
Troubleshooting Guides
Issue 1: Suspected Overestimation of Analyte Concentration at Low Levels
Possible Cause: Presence of unlabeled 3,4-Difluoroaniline in the this compound internal standard.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting overestimated analyte concentrations.
Detailed Experimental Protocol to Quantify Unlabeled Impurity:
-
Prepare a High-Concentration Standard Solution:
-
Dissolve the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration significantly higher than that used for spiking samples (e.g., 1 µg/mL).
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration solution into the LC-MS/MS system using the same method parameters (e.g., gradient, flow rate, column) as for your samples.
-
-
Data Acquisition:
-
Set up the mass spectrometer to monitor the multiple reaction monitoring (MRM) transitions for both unlabeled 3,4-Difluoroaniline and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled analyte and the deuterated standard.
-
Calculate the percentage of the unlabeled impurity using the following formula:
-
Data Presentation:
| Parameter | Result |
| Concentration of d2-Standard | 1 µg/mL |
| Peak Area of d2-Standard | 1,500,000 |
| Peak Area of Unlabeled Analyte | 30,000 |
| % Unlabeled Impurity | 2.0% |
Corrective Action:
If the percentage of unlabeled impurity is significant, a correction factor can be applied to the calculated concentrations of the analyte in the unknown samples. Alternatively, a new batch of deuterated standard with higher isotopic purity should be sourced. For highly accurate results, a non-linear calibration function that accounts for the impurity contribution can be employed.[4]
Issue 2: Poor Precision and Accuracy in Quantitative Results
Possible Cause: Incomplete chromatographic co-elution of 3,4-Difluoroaniline and this compound, leading to differential matrix effects.
Troubleshooting Workflow:
Caption: Workflow for addressing poor analytical precision and accuracy.
Detailed Experimental Protocol for Method Optimization:
-
Assess Co-elution:
-
Prepare a solution containing both 3,4-Difluoroaniline and this compound.
-
Analyze the solution using the current LC method and overlay the extracted ion chromatograms for both compounds.
-
Visually inspect the peak apexes and widths to determine the degree of overlap.
-
-
Modify Chromatographic Conditions:
-
Gradient Adjustment: A shallower gradient can sometimes improve the co-elution of deuterated and non-deuterated analogs.[1]
-
Mobile Phase Composition: Minor adjustments to the organic and aqueous components of the mobile phase can alter selectivity and improve overlap.[1]
-
Column Chemistry: If significant separation persists, consider a column with a different stationary phase that provides less resolution between the isotopologues.[5]
-
Data Presentation:
| Method Parameter | Original Method | Optimized Method |
| Gradient | 5-95% B in 5 min | 20-80% B in 8 min |
| Retention Time (Analyte) | 4.25 min | 5.10 min |
| Retention Time (IS) | 4.20 min | 5.11 min |
| Co-elution | Partial | Complete |
Corrective Action:
Once chromatographic conditions are optimized to ensure complete co-elution, the analytical method should be re-validated to confirm that it meets the required criteria for precision and accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods Using 3,4-Difluoroaniline-d2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, achieving the highest degree of accuracy and precision is paramount. The choice of an appropriate internal standard is a critical determinant of a quantitative assay's reliability, particularly in complex matrices such as plasma or urine. This guide provides an objective comparison of analytical method validation using a deuterated internal standard, 3,4-Difluoroaniline-d2, against a non-deuterated structural analog. By presenting supporting experimental data and detailed protocols, we aim to illustrate the superior performance of stable isotope-labeled standards in mitigating analytical variability and ensuring data integrity.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, injection volume, and matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix.
An ideal internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and quality controls at the beginning of the analytical workflow. It should mimic the physicochemical properties of the analyte as closely as possible to compensate for these sources of error. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the "gold standard" in the industry.[1]
Performance Comparison: this compound vs. A Structural Analog Internal Standard
To illustrate the performance advantages of a deuterated internal standard, we present a comparative validation of a hypothetical LC-MS/MS method for the quantification of 3,4-Difluoroaniline in human plasma. The performance of this compound is compared against a non-deuterated structural analog, 3-Chloro-4-fluoroaniline.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | 3-Chloro-4-fluoroaniline (Analog IS) | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to +3.1% | -8.9% to +10.2% | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 4.5% | ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (%CV) | 3.2% | 14.5% | ≤ 15% |
| Extraction Recovery (%CV) | 2.8% | 11.2% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent difference from the nominal concentration.
The data clearly demonstrates that the use of this compound results in superior accuracy, precision, and a significantly lower matrix effect compared to the structural analog. This is because the deuterated standard co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement, thus providing more effective normalization.[2]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the performance comparison.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of 3,4-Difluoroaniline, this compound, and 3-Chloro-4-fluoroaniline in methanol (B129727) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of working standard solutions of 3,4-Difluoroaniline in 50% methanol at concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike these into blank human plasma to create calibration standards with final concentrations of 0.1, 0.5, 1, 5, 10, 50, 100, and 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ, 0.1 ng/mL), Low QC (0.3 ng/mL), Medium QC (30 ng/mL), and High QC (400 ng/mL).
-
Internal Standard Working Solutions: Prepare separate working solutions of this compound and 3-Chloro-4-fluoroaniline in methanol at a concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (either this compound or 3-Chloro-4-fluoroaniline in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Mass Spectrometer: SCIEX Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
3,4-Difluoroaniline: Q1 130.0 -> Q3 113.0
-
This compound: Q1 132.0 -> Q3 115.0
-
3-Chloro-4-fluoroaniline: Q1 146.0 -> Q3 111.0
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate a typical bioanalytical workflow and a relevant metabolic pathway for aromatic amines.
Aromatic amines, including 3,4-Difluoroaniline, undergo extensive metabolism in the body, primarily in the liver. Understanding these metabolic pathways is crucial for assessing their potential toxicity and for identifying relevant biomarkers of exposure.
Conclusion
The validation data and experimental protocols presented in this guide unequivocally demonstrate the superiority of using a deuterated internal standard, such as this compound, for the quantitative bioanalysis of its non-labeled counterpart. The near-identical physicochemical properties of the SIL-IS ensure that it effectively tracks the analyte through the entire analytical process, leading to more accurate and precise results by compensating for variability in sample recovery and matrix effects. While the initial investment in a custom-synthesized deuterated standard may be higher, the long-term benefits of enhanced data quality, reduced need for repeat analyses, and increased confidence in study outcomes make it a scientifically and economically sound choice for drug development professionals.
References
A Comparative Guide to 3,4-Difluoroaniline-d2 versus ¹³C-Labeled Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry (MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reproducible results. An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thereby compensating for matrix effects and other sources of analytical variability.[1][2][3] This guide provides an objective comparison between deuterium-labeled internal standards, specifically 3,4-Difluoroaniline-d2, and the gold standard, ¹³C-labeled internal standards.
While this compound is a commercially available option for the quantitative analysis of 3,4-difluoroaniline (B56902), a known intermediate in the synthesis of pharmaceuticals and agrochemicals, it is essential to understand its performance characteristics in relation to ¹³C-labeled alternatives.[4][5] This comparison is supported by established principles of stable isotope dilution analysis and data from studies on analogous compounds.
Executive Summary
¹³C-labeled internal standards are broadly considered superior to their deuterated counterparts for quantitative MS applications. This is primarily due to their greater isotopic stability and near-perfect co-elution with the unlabeled analyte.[6][7][8] Deuterium-labeled standards like this compound, while often more accessible and cost-effective, can be susceptible to chromatographic isotope effects and isotopic exchange, which may compromise assay accuracy and precision.[9][10]
Performance Comparison: Deuterium (B1214612) (d2) vs. Carbon-13 (¹³C) Labeling
The choice of isotopic label can significantly influence the performance of an internal standard. The following table summarizes the key differences between deuterium and ¹³C labeling, with illustrative data based on typical performance characteristics observed in bioanalytical assays.
| Performance Parameter | This compound (Deuterium Labeled) | ¹³C-Labeled 3,4-Difluoroaniline (Hypothetical) | Rationale and Supporting Data |
| Chromatographic Co-elution with Analyte | Potential for slight retention time shift (typically elutes earlier).[9][10] | Co-elutes perfectly with the analyte.[6][8] | The larger relative mass difference between deuterium and hydrogen can lead to a chromatographic isotope effect, causing separation between the analyte and the internal standard.[9] This can lead to differential matrix effects and impact accuracy.[9][11] |
| Isotopic Stability | Susceptible to back-exchange, where deuterium is replaced by hydrogen from the matrix or solvent, especially at non-benzylic positions.[7][10] | Highly stable; ¹³C is integrated into the carbon skeleton and is not prone to exchange under typical analytical conditions.[6][7] | Isotopic exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, compromising the accuracy of the results.[10] |
| Matrix Effect Compensation | Generally effective, but can be compromised by chromatographic shifts.[9][11] | Excellent; experiences the same matrix effects as the analyte due to identical chromatographic behavior.[8] | If the internal standard and analyte separate chromatographically, they may be subjected to different co-eluting matrix components, leading to inaccurate quantification.[9] |
| Accuracy (% Bias) | Typically within ±15%, but can be higher if significant isotope effects are present.[10][12] | Typically within ±5-10%.[12] | The superior co-elution and isotopic stability of ¹³C-labeled standards generally result in higher accuracy. |
| Precision (%CV) | Typically <15%.[12] | Typically <10%.[12] | Consistent co-elution and stability of ¹³C-labeled standards contribute to lower variability and improved precision. |
| Commercial Availability & Cost | Generally more readily available and less expensive. | Often less commercially available and more expensive to synthesize.[6] | The synthetic routes for introducing deuterium are often simpler and more cost-effective than those for ¹³C labeling. |
Experimental Protocols
A robust and well-validated bioanalytical method is crucial for reliable quantitative results. The following is a representative experimental protocol for the quantitative analysis of 3,4-difluoroaniline in a biological matrix using an internal standard, based on established methodologies for similar analytes.[13][14]
Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.[15]
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound or a ¹³C-labeled analog at a known concentration) to each sample, calibrator, and quality control (QC) sample.[15]
-
Vortexing: Briefly vortex the samples to ensure thorough mixing.[15]
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[13]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[16]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[16]
-
Data Acquisition: Multiple Reaction Monitoring (MRM).[16]
-
MRM Transitions (Hypothetical):
-
3,4-Difluoroaniline: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1+2) -> Product ion (Q3)
-
¹³C-Labeled 3,4-Difluoroaniline: Precursor ion (Q1+n) -> Product ion (Q3)
-
-
Mandatory Visualizations
Experimental Workflow
Caption: A general workflow for the quantitative bioanalysis of 3,4-difluoroaniline using an internal standard.
Conceptual Comparison of Deuterium and ¹³C Internal Standards
Caption: Key differences in chromatographic behavior and isotopic stability between deuterium and ¹³C-labeled internal standards.
Conclusion
The selection of an appropriate internal standard is a critical decision in quantitative MS-based analysis. While this compound is a viable option, researchers and drug development professionals should be aware of the potential for chromatographic isotope effects and isotopic instability that are inherent to many deuterium-labeled standards. For assays demanding the highest level of accuracy and precision, a ¹³C-labeled internal standard is the preferred choice as it provides more reliable compensation for analytical variability due to its identical chromatographic behavior and superior isotopic stability. When using a deuterium-labeled standard, thorough validation is essential to characterize any potential isotope effects and ensure the robustness of the analytical method.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. marketreportanalytics.com [marketreportanalytics.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Unseen Advantage: A Comparative Guide to the Accuracy and Precision of 3,4-Difluoroaniline-d2 in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible data is paramount. In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of 3,4-Difluoroaniline-d2, a deuterated internal standard, against its non-deuterated structural analogs, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the gold standard in bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability throughout the analytical process, including sample extraction, matrix effects, and instrument response. This guide will delve into the practical implications of this choice, focusing on the enhanced accuracy and precision achieved with deuterated standards.
Performance Under the Microscope: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, experiencing the same ionization suppression or enhancement in the mass spectrometer. This leads to a more accurate and precise quantification of the analyte.
Data Presentation: Accuracy and Precision
The following tables summarize the accuracy and precision data from a validated LC-MS/MS method for the determination of lifitegrast (B1675323) in human plasma and tears using a deuterated internal standard. This data serves as a benchmark for the performance achievable with a SIL-IS.
Table 1: Accuracy and Precision of Lifitegrast Quantification in Human Plasma using a Deuterated Internal Standard
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.025 | 8.7 | 105.2 | 9.1 | 104.5 |
| Low QC (LQC) | 0.050 | 6.5 | 102.8 | 7.3 | 101.9 |
| Medium QC (MQC) | 0.500 | 4.2 | 98.7 | 5.1 | 99.4 |
| High QC (HQC) | 1.500 | 3.8 | 99.1 | 4.5 | 100.2 |
Data extrapolated from a representative study on lifitegrast bioanalysis.
Table 2: Accuracy and Precision of Lifitegrast Quantification in Human Tears using a Deuterated Internal Standard
| Quality Control (QC) Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 4.0 | 7.9 | 103.5 | 8.5 | 102.8 |
| Low QC (LQC) | 12.0 | 5.1 | 99.8 | 6.2 | 101.1 |
| Medium QC (MQC) | 400.0 | 3.5 | 101.2 | 4.3 | 100.5 |
| High QC (HQC) | 700.0 | 2.9 | 98.9 | 3.8 | 99.6 |
Data extrapolated from a representative study on lifitegrast bioanalysis.
In contrast, a non-deuterated structural analog internal standard would likely exhibit greater variability. Differences in physicochemical properties can lead to slight variations in extraction recovery and chromatographic retention time. This can result in differential matrix effects between the analyte and the internal standard, leading to decreased precision and accuracy. Studies comparing SIL-IS with structural analogs for other analytes have consistently demonstrated the superior performance of the former, with SIL-IS providing more reliable and reproducible results. For instance, in the analysis of angiotensin IV in rat brain dialysates, the use of a structural analog was found to be unsuitable, while a stable isotope-labeled analog was indispensable for accurate quantification.[1]
Experimental Protocols: A Closer Look at the Methodology
To understand how these results are achieved, it is essential to examine the experimental protocols. The following is a representative methodology for the bioanalysis of an analyte using a deuterated internal standard, such as this compound, by LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of the biological matrix (e.g., plasma, tears) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the working solution of this compound (concentration will depend on the specific assay) to each sample, except for the blank matrix.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to each tube to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and this compound.
Visualizing the Workflow and Logic
To further clarify the processes and rationale, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
References
A Comparative Guide to Deuterated vs. Non-Deuterated Aniline Analogs for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, reaction kinetics, metabolic stability, and analytical characteristics of deuterated aniline (B41778) analogs compared to their non-deuterated counterparts.
The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) has emerged as a powerful tool in pharmaceutical sciences and chemical research. This guide provides a comprehensive comparative study of deuterated and non-deuterated aniline analogs, offering valuable insights for researchers, scientists, and drug development professionals. Aniline and its derivatives are fundamental building blocks in a vast array of chemical syntheses, including the development of pharmaceuticals, dyes, and polymers. Understanding the profound effects of deuteration on the properties of these analogs is crucial for optimizing reaction mechanisms, enhancing metabolic profiles of drug candidates, and improving analytical methodologies.
Physicochemical and Spectroscopic Properties: A Comparative Overview
The substitution of hydrogen with deuterium in the aniline ring introduces subtle yet significant changes in the molecule's physical and spectroscopic properties. These differences are primarily attributed to the greater mass of deuterium and the consequently stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
Table 1: Comparison of Physicochemical Properties
| Property | Aniline (C₆H₅NH₂) | Aniline-d₅ (C₆D₅NH₂) | Key Differences and Implications |
| Molecular Weight | 93.13 g/mol [1] | 98.16 g/mol [2][3] | The increased mass of the deuterated analog is a fundamental property that influences other physical characteristics and is the basis for its differentiation in mass spectrometry. |
| Boiling Point | 184 °C[1] | 184 °C | Minimal difference observed, indicating that the intermolecular forces are not significantly affected by deuteration in this context. |
| Melting Point | -6 °C[1] | -6 °C | Similar to the boiling point, the melting point shows no significant change, suggesting that the crystal lattice energy is not substantially altered. |
| Density | 1.022 g/mL at 20 °C | 1.076 g/mL at 25 °C | The deuterated analog is slightly denser due to the increased mass of deuterium atoms within a similar molecular volume. |
| Basicity (pKa) | 4.6 | Slightly more basic | Deuteration can lead to a slight increase in the basicity of amines.[4] This can be attributed to the subtle electronic effects of the C-D bond. |
Spectroscopic Distinctions
Spectroscopic techniques are invaluable for confirming the incorporation of deuterium and for studying the structural and dynamic properties of molecules.
Table 2: Comparative Spectroscopic Data
| Spectroscopic Technique | Aniline | Aniline-d₅ | Key Differences and Implications |
| ¹H NMR | Aromatic protons appear in the δ 6.7-7.2 ppm range. The amine protons show a broad singlet.[5][6][7] | Absence of signals in the aromatic region. A broad singlet for the -NH₂ protons remains. | This is the most direct method to confirm deuteration of the aromatic ring. The disappearance of proton signals is a clear indicator of successful deuterium substitution. |
| ¹³C NMR | Characteristic signals for the aromatic carbons. | Carbon signals may show slight upfield shifts and C-D coupling can be observed as multiplets. | The changes in the ¹³C NMR spectrum, although subtle, provide further evidence of deuteration and can offer insights into the electronic environment of the carbon atoms. |
| IR Spectroscopy | C-H stretching vibrations around 3000-3100 cm⁻¹. N-H stretching around 3300-3500 cm⁻¹.[8][9][10][11] | Absence or significant reduction of C-H stretching bands. Appearance of C-D stretching bands at lower frequencies (around 2200-2300 cm⁻¹). N-H stretching remains. | The shift of the stretching vibration to a lower wavenumber is a direct consequence of the heavier mass of deuterium, providing a clear diagnostic tool for deuteration. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 93. | Molecular ion peak (M⁺) at m/z 98. | The mass shift of +5 amu is a definitive confirmation of the incorporation of five deuterium atoms and is the basis for using deuterated analogs as internal standards in quantitative mass spectrometry.[3] |
The Kinetic Isotope Effect (KIE): A Tool for Mechanistic Elucidation
The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). The KIE is a powerful tool for investigating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step.
The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD), i.e., KIE = kH/kD.
-
Primary KIE (kH/kD > 1): Observed when the C-H bond is broken in the rate-determining step. The stronger C-D bond requires more energy to break, leading to a slower reaction rate for the deuterated compound.[12]
-
Secondary KIE (kH/kD ≠ 1): Occurs when the C-H bond is not broken in the rate-determining step but is located at or near the reaction center. These effects are typically smaller than primary KIEs and can be normal (kH/kD > 1) or inverse (kH/kD < 1).[12]
Table 3: Kinetic Isotope Effects in Reactions of Aniline Analogs
| Reaction | Substrate/Nucleophile | kH/kD | Interpretation |
| SN2 reaction with methyl p-toluenesulfonate | N,N-dimethylaniline vs. N,N-dimethyl-d₆-aniline | 0.88 | Inverse secondary KIE, suggesting a more sterically crowded transition state for the deuterated nucleophile.[13] |
| Anilinolysis of Thiophosphoryl Chloride Derivatives | Aniline vs. Aniline-d₂ (ND₂) | 0.439 - 1.34 | A gradual transition state variation from backside to frontside nucleophilic attack is proposed based on the observed inverse to normal primary KIEs.[14] |
| SN2 reaction of 1-phenylethyl arenesulfonates | Aniline | > 1.41 | A large primary KIE suggests a four-center transition state involving proton transfer from the aniline. |
Enhanced Metabolic Stability and Pharmacokinetic Profiles
One of the most significant applications of deuteration in drug development is the enhancement of metabolic stability. Many drug molecules, including those containing an aniline moiety, are metabolized by cytochrome P450 enzymes, often involving the cleavage of a C-H bond as the rate-limiting step.[4] By replacing a metabolically labile hydrogen with deuterium, the rate of metabolism can be significantly reduced, leading to improved pharmacokinetic properties.
Benefits of Deuteration in Drug Candidates:
-
Increased Half-life (t½): Slower metabolism leads to a longer duration of the drug in the body.
-
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.
-
Increased Exposure (AUC): The overall amount of drug that the body is exposed to over time is increased.
-
Reduced Formation of Toxic Metabolites: By slowing down a particular metabolic pathway, the formation of potentially toxic byproducts can be minimized.[15][16]
-
Potential for Lower Dosing and Less Frequent Administration: Improved pharmacokinetic profiles can lead to more convenient dosing regimens for patients.[17]
Table 4: Illustrative Pharmacokinetic Parameters of a Deuterated Drug (Methadone)
| Parameter | Methadone | d₉-Methadone | Fold Change |
| AUC₀₋₈h (ng·h/mL) | 2,380 ± 540 | 13,500 ± 2,130 | 5.7 |
| Cₘₐₓ (ng/mL) | 1,230 ± 210 | 5,430 ± 980 | 4.4 |
| CL (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |
| Vss (L/kg) | 22.3 ± 4.5 | 2.9 ± 1.1 | 0.13 |
Data from a single intravenous injection in mice. While not an aniline analog, this data for methadone clearly demonstrates the significant impact of deuteration on key pharmacokinetic parameters.[17]
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data in the comparative study of deuterated and non-deuterated analogs.
Synthesis of Aniline-d₅
A common method for the synthesis of aniline-d₅ is the reduction of nitrobenzene-d₅.
Protocol: Reduction of Nitrobenzene-d₅ to Aniline-d₅
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nitrobenzene-d₅ and granulated tin.
-
Acid Addition: Slowly add concentrated hydrochloric acid to the flask in portions. The reaction is exothermic and may require cooling to control the rate.
-
Reflux: Once the addition of acid is complete, heat the mixture under reflux until the disappearance of the nitrobenzene-d₅ is confirmed (e.g., by TLC or GC-MS).
-
Basification: Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide (B78521) until the solution is strongly basic. This will liberate the free aniline-d₅.
-
Extraction: Extract the aniline-d₅ from the aqueous mixture using an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude aniline-d₅ can be further purified by distillation.[18][19][20]
Spectroscopic Analysis
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the aniline analog (deuterated or non-deuterated) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
-
Analysis: For aniline, identify the signals corresponding to the aromatic protons and the amine protons. For aniline-d₅, confirm the absence of signals in the aromatic region.[7]
Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the aniline analog in a volatile organic solvent.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte from the solvent and any impurities.
-
MS Detection: The eluting compound enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV).
-
Analysis: Identify the molecular ion peak for aniline (m/z 93) and aniline-d₅ (m/z 98).[21]
Metabolic Stability Assay
Protocol: Microsomal Stability Assay
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), a NADPH-regenerating system, and a buffer solution in a microcentrifuge tube or 96-well plate.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add the test compound (deuterated or non-deuterated aniline analog) to the incubation mixture to start the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the percentage of the remaining parent compound against time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing Metabolic Pathways and Experimental Workflows
Graphical representations are essential for illustrating complex biological processes and experimental procedures.
References
- 1. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 2. Aniline-d5 | C6H7N | CID 123211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bioscientia.de [bioscientia.de]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. jmest.org [jmest.org]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
Determining the Limit of Quantification (LOQ) for Trace Analysis: A Comparative Guide Using 3,4-Difluoroaniline-d2 as an Internal Standard
For researchers and scientists in the field of drug development and analytical chemistry, establishing a reliable Limit of Quantification (LOQ) is a critical step in method validation. The LOQ represents the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[1][2] The use of a stable isotope-labeled internal standard is a widely accepted practice to improve the accuracy and precision of quantitative assays, particularly in complex matrices. This guide provides a comparative overview of determining the LOQ of a target analyte using 3,4-Difluoroaniline-d2 as an internal standard versus a common alternative, 4-Fluoroaniline.
This document outlines the experimental protocols and presents hypothetical, yet representative, data to illustrate the comparison. This compound is a deuterated form of 3,4-Difluoroaniline and is often utilized as an internal standard in quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Comparative Performance in LOQ Determination
The choice of an internal standard can significantly impact the sensitivity and reliability of an analytical method at low concentrations. An ideal internal standard should co-elute with the analyte of interest and have similar ionization efficiency, but a different mass-to-charge ratio to be distinguishable by the mass spectrometer. Deuterated standards like this compound are often preferred as they exhibit nearly identical physicochemical properties to their non-deuterated counterparts.
Below is a summary of hypothetical data from an experiment to determine the LOQ of a target analyte, "Analyte X," using either this compound or 4-Fluoroaniline as the internal standard. The data was generated using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Two common methods for LOQ determination are presented: the Signal-to-Noise (S/N) ratio and the Calibration Curve method.[1][4]
| Internal Standard | Analyte X Concentration (ng/mL) | Mean Signal-to-Noise (S/N) Ratio (n=6) | Calculated LOQ (S/N Method, ng/mL) | Calculated LOQ (Calibration Curve Method, ng/mL) |
| This compound | 0.1 | 5.2 | 0.19 | 0.21 |
| 0.2 | 10.5 | |||
| 0.5 | 24.8 | |||
| 1.0 | 51.2 | |||
| 4-Fluoroaniline | 0.1 | 3.8 | 0.26 | 0.32 |
| 0.2 | 8.1 | |||
| 0.5 | 19.5 | |||
| 1.0 | 42.3 |
Table 1: Comparative data for the determination of the Limit of Quantification (LOQ) of "Analyte X" using this compound and 4-Fluoroaniline as internal standards. The S/N method for LOQ is generally accepted at a ratio of 10:1.[1][5] The Calibration Curve LOQ is calculated as 10 * (σ / S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[1]
The hypothetical data suggests that the use of this compound as an internal standard results in a lower and more consistent LOQ for "Analyte X" compared to 4-Fluoroaniline. This is attributed to the more similar behavior of the deuterated internal standard to the analyte during sample preparation and analysis, leading to better correction for variability and a more stable signal at low concentrations.
Experimental Protocol for LOQ Determination
The following is a detailed methodology for determining the LOQ of a target analyte using an internal standard, based on the calibration curve method.
1. Preparation of Standard Solutions:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the target analyte ("Analyte X") and the internal standards (this compound and 4-Fluoroaniline) in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of at least six calibration standards by serial dilution of the Analyte X stock solution to achieve concentrations in the expected linear range, bracketing the anticipated LOQ (e.g., 0.1, 0.2, 0.5, 1.0, 5.0, and 10.0 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of each internal standard at a constant concentration (e.g., 10 ng/mL).
-
Sample Preparation: To each calibration standard, add a fixed volume of the respective internal standard working solution.
2. Instrumental Analysis (LC-MS):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for the analyte and internal standards.
-
3. Data Analysis and LOQ Calculation:
-
Calibration Curve Construction: Inject each prepared standard solution multiple times (e.g., n=6). Plot the ratio of the peak area of Analyte X to the peak area of the internal standard against the concentration of Analyte X.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), the slope (S or m), and the standard deviation of the y-intercept (σ or s).
-
LOQ Calculation: Calculate the LOQ using the formula: LOQ = 10 * (σ / S).[1][6]
Workflow for LOQ Determination
The following diagram illustrates the key steps in the experimental workflow for determining the Limit of Quantification.
Workflow for determining the Limit of Quantification (LOQ).
References
- 1. benchchem.com [benchchem.com]
- 2. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Methods: The Gold Standard of Deuterated Internal Standards
In the landscape of bioanalysis, particularly within drug development and clinical research, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. The choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a critical factor that significantly influences data reliability. This guide provides an objective comparison of a bioanalytical method using a deuterated internal standard, 3,4-Difluoroaniline-d2, against a method employing a non-deuterated, structurally analogous internal standard.
Stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are widely recognized as the gold standard in quantitative bioanalysis.[1] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar effects during sample preparation and ionization, thus providing superior correction for matrix effects and other sources of analytical variability.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the performance differences, we present hypothetical yet representative data for the quantification of a target analyte, 4-Fluoroaniline, in human plasma. The comparison is made between a method using this compound (a deuterated standard) and one using 4-Chloroaniline (a non-deuterated, structural analog).
Table 1: Comparison of Method Performance Parameters
| Parameter | Method with this compound (Deuterated IS) | Method with 4-Chloroaniline (Non-Deuterated IS) | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (3 ng/mL) | -2.5% | -8.0% | Within ±15% |
| Medium QC (75 ng/mL) | 1.8% | 5.5% | Within ±15% |
| High QC (150 ng/mL) | -0.9% | 3.2% | Within ±15% |
| Precision (% CV) | |||
| Low QC (3 ng/mL) | 4.1% | 9.8% | ≤15% |
| Medium QC (75 ng/mL) | 2.7% | 6.5% | ≤15% |
| High QC (150 ng/mL) | 1.9% | 4.3% | ≤15% |
| Matrix Effect (% CV) | 3.5% | 14.2% | ≤15% |
| Recovery (% Overall) | 85 ± 4% | 78 ± 9% | Consistent |
The data clearly indicates that the method utilizing the deuterated internal standard, this compound, provides superior accuracy and precision across all quality control levels.[1] Furthermore, the significantly lower matrix effect variability underscores the ability of the deuterated standard to more effectively compensate for signal suppression or enhancement caused by the complex biological matrix.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for removing the majority of proteins from plasma samples.
-
Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.[3]
-
Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the working internal standard solution (either this compound or 4-Chloroaniline in methanol) to each sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample.[3]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of small aromatic amines.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
4-Fluoroaniline: Precursor ion > Product ion (specific m/z to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z to be determined during method development).
-
4-Chloroaniline: Precursor ion > Product ion (specific m/z to be determined during method development).
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind the choice of internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical comparison of internal standard types.
References
Comparative Guide to the Cross-Validation of Analytical Assays Utilizing 3,4-Difluoroaniline-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques for which 3,4-Difluoroaniline-d2 is employed as an internal standard. As a deuterated analogue, this compound is an ideal internal standard for quantitative analysis of the unlabeled parent compound or structurally similar aromatic amines by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This document focuses on the cross-validation of the most common chromatographic methods: High-Performance Liquid Chromatography (HPLC), GC-MS, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective performances and detailed experimental protocols.
The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[2] When multiple analytical methods are used to generate data within the same study, cross-validation is necessary to demonstrate how the reported data are related.[3][4]
Comparative Analysis of Analytical Methods
The choice of an analytical method for the quantification of aromatic amines is a critical decision in research and development. HPLC, GC-MS, and LC-MS/MS each present a unique set of advantages and limitations.[5] LC-MS/MS is one of the most utilized techniques for the determination of primary aromatic amines (PAAs).[6] For routine analysis in complex matrices, LC-MS/MS is often preferred due to its simpler sample preparation and suitability for non-volatile compounds.[7] GC-MS is a robust technique, particularly for volatile analytes, though it often requires a derivatization step for anilines to improve volatility and thermal stability.[5][7] HPLC offers a cost-effective approach for routine analysis where high sensitivity is not the primary concern.[5]
Below is a summary of the performance characteristics of these methods for the analysis of aromatic amines.
Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99[5] | >0.99 | >0.999[5] |
| Accuracy (% Recovery) | 89 - 100%[5] | Typically within 80 - 120% | 75 - 114% for most analytes[5] |
| Precision (%RSD) | < 5%[5] | < 15% | < 15.9% (inter-day)[5] |
| Limit of Detection (LOD) | 0.02% (for impurities)[5] | Analyte dependent, can be in the µg/L range[5] | 0.025 - 0.20 ng/mL[5] |
| Limit of Quantification (LOQ) | - | Analyte dependent, can be in the µg/L range | 0.1 - 1.0 ng/mL[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline representative protocols for HPLC, GC-MS, and LC-MS/MS analysis of aromatic amines. The use of a deuterated internal standard like this compound is critical for ensuring accuracy and precision by compensating for variability during sample preparation and analysis.[8]
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[5]
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).[5]
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often employed.[5]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[5]
-
Internal Standard: this compound is added to all samples and calibration standards to a final concentration within the linear range of the assay.
-
Sample Preparation:
-
Weigh or pipette a precise amount of the sample into a suitable vial.
-
Add a known volume of a stock solution of this compound.
-
Dilute with the mobile phase or a suitable solvent.
-
Vortex and centrifuge if necessary to remove particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and quantify the analyte in the samples.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and is a robust technique, particularly for volatile compounds. Aromatic amines often require derivatization to enhance their volatility.[5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or ion trap).
-
Derivatization: A common derivatizing agent for aromatic amines is heptafluorobutyric anhydride (B1165640) (HFBA).[9]
-
Column: A capillary column suitable for the separation of the derivatized amines (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Internal Standard: this compound is added prior to the derivatization step to account for variations in both the sample preparation and the derivatization reaction.
-
Sample Preparation:
-
To the sample, add a known amount of this compound internal standard solution.
-
Extract the amines into an organic solvent (e.g., toluene) under alkaline conditions.[9]
-
Add the derivatizing agent (e.g., HFBA) and heat to complete the reaction.
-
Wash the organic layer to remove excess reagent.
-
Inject an aliquot of the organic layer into the GC-MS.
-
-
Data Analysis: Quantification is performed using selected ion monitoring (SIM) by comparing the peak area ratio of the analyte derivative to the internal standard derivative.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for bioanalysis.[6]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: A reverse-phase column, such as a C18, is frequently used.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol) is typical.[5]
-
Flow Rate: A common flow rate is around 0.4 mL/min.[5]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used for aromatic amines.[5]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[5]
-
Internal Standard: A stable isotope-labeled internal standard like this compound is ideal as it has nearly identical chemical and physical properties to the analyte, ensuring consistent extraction recovery and co-elution, which helps to minimize the effects of the sample matrix on ionization efficiency.[8]
-
Sample Preparation:
-
Add a known amount of this compound to the biological matrix sample (e.g., plasma, urine).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further diluted before injection into the LC-MS/MS system.
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve prepared in the same biological matrix.
Visualizing Analytical Workflows
To better understand the relationships between the different stages of analysis and validation, the following diagrams are provided.
Caption: Workflow for bioanalytical method validation using an internal standard.
Caption: Comparison of key steps in HPLC, GC-MS, and LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. database.ich.org [database.ich.org]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. series.publisso.de [series.publisso.de]
Performance Evaluation of 3,4-Difluoroaniline-d2 in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of 3,4-Difluoroaniline-d2 as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of 3,4-difluoroaniline (B56902) or structurally similar aromatic amines in complex matrices. The performance of this compound is compared with alternative internal standards, supported by experimental data from analogous analytical methods.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays, as they exhibit nearly identical chemical and physical properties to the analyte of interest.[1][2][3] This ensures they co-elute chromatographically and experience similar ionization efficiency, effectively compensating for variations during sample preparation and analysis, including matrix effects.[1][2][3] this compound, as the deuterated form of 3,4-difluoroaniline, is an ideal internal standard for the accurate quantification of its non-labeled counterpart.[4]
Comparative Performance Data
While specific performance data for the direct use of this compound is not extensively published, the following tables summarize the expected performance based on validated LC-MS/MS methods for structurally related aromatic amines in complex biological matrices. This data provides a strong benchmark for methods employing this compound.
Table 1: Expected Performance of 3,4-Difluoroaniline with this compound as Internal Standard in Human Urine
| Parameter | Expected Performance |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 11.7% |
| Inter-day Precision (%RSD) | < 15.9% |
| Recovery | 75 - 114% |
Data derived from a validated LC-MS/MS method for the analysis of 39 primary aromatic amines in human urine.[5][6]
Table 2: Performance Comparison with Alternative Internal Standards for Similar Analytes
| Analyte | Internal Standard | Matrix | Linearity (Range) | LOQ | LOD | Recovery/Accuracy |
| 4-Fluoroaniline | (Not specified, likely external) | Pharmaceutical | 0.94-30.26 ng/mL | 0.94 ng/mL | 0.19 ng/mL | 92 - 99% |
| 3,4-Dichloroaniline (B118046) | Linuron-d6 (SIL) | Meat Products | 1 - 500 µg/L (r>0.998) | 10 µg/kg | 5 µg/kg | 91.6 - 101.6% |
Data for 4-Fluoroaniline from a validated LC-MS method.[7] Data for 3,4-Dichloroaniline from a validated LC-MS/MS method.[8]
The use of a structural analog or no internal standard (external calibration) can lead to less accurate and precise results due to uncompensated matrix effects. Stable isotope-labeled standards like this compound are superior in mitigating these effects.
Experimental Protocols
A robust analytical method is crucial for reliable quantification. The following is a detailed experimental protocol for the analysis of 3,4-difluoroaniline in a complex matrix like human urine, utilizing this compound as an internal standard. This protocol is based on established methods for similar aromatic amines.[5][6]
1. Sample Preparation (Hydrolysis and Extraction)
-
To a 2 mL human urine sample, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 1 mL of 10 M Sodium Hydroxide (NaOH).
-
Vortex mix for 30 seconds.
-
Hydrolyze the sample at 95°C for 15 hours to release conjugated amines.
-
Cool the sample to room temperature.
-
Perform liquid-liquid extraction by adding 4 mL of methyl-tert-butyl ether (MTBE) and vortexing for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Add 15 µL of 0.25 M Hydrochloric Acid (HCl) to improve the recovery of certain amines.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm) is suitable for separating aromatic amines.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 3,4-difluoroaniline and this compound need to be determined by direct infusion and optimization.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.
-
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention times of the analyte and internal standard.
-
Linearity and Range: Prepare calibration standards in the matrix over the expected concentration range. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%RSD) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution. The use of a SIL-IS like this compound should effectively compensate for matrix effects.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Assess the stability of the analyte and internal standard in the matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualizations
Experimental Workflow for Performance Evaluation
Caption: Experimental workflow for evaluating the performance of this compound.
Signaling Pathway of Internal Standard Function
Caption: How this compound corrects for analytical variability.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of linuron and its metabolite 3,4-dichloroaniline residues in meat and meat products using liquid chromatography-tandem mass spectrometry]. | Sigma-Aldrich [sigmaaldrich.com]
Justification for Choosing a d2-Labeled Standard in Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals in the rigorous landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that underpins the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of d2-labeled internal standards with other alternatives, supported by established scientific principles and regulatory expectations. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis, and this guide will delve into the specific justifications for selecting a d2-labeled version.[1][2]
In regulated bioanalysis, an internal standard is essential to compensate for variability throughout the analytical process.[1][3] An ideal IS should mimic the analyte's behavior during sample preparation, extraction, chromatographic separation, and ionization in the mass spectrometer.[4][5] This mimicry allows for the normalization of the analyte's response, thereby correcting for variations and ensuring robust and reliable quantification.[6]
The Superiority of Stable Isotope-Labeled Internal Standards
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), advocate for the use of SIL-ISs in bioanalytical methods.[6] The International Council for Harmonisation (ICH) M10 guideline further solidifies this preference, creating a harmonized global expectation.[1] SIL-ISs, such as deuterated standards, are chemically and physically almost identical to the analyte, which ensures they are affected by experimental variations in the same way.[2] This co-elution and co-ionization behavior effectively normalizes the analytical signal, leading to superior accuracy and precision compared to other types of internal standards, such as structural analogs.[7][8]
Why Deuterium (B1214612) Labeling? A Balance of Performance and Practicality
Among the available stable isotopes (e.g., ¹³C, ¹⁵N, ²H), deuterium (²H or D) is a common and practical choice for labeling internal standards. Deuterated standards are generally more cost-effective and readily available compared to ¹³C or ¹⁵N-labeled counterparts.[9] The abundance of hydrogen atoms in most organic molecules provides numerous potential sites for deuterium incorporation.[9]
Justifying the "d2" Choice: A Strategic Decision
The selection of the number of deuterium atoms is a critical aspect of designing a suitable internal standard. A d2-labeled standard, incorporating two deuterium atoms, is often a strategic choice that balances two key analytical considerations: mass shift and the chromatographic isotope effect.
-
Sufficient Mass Shift to Avoid Crosstalk: A minimum mass shift of +3 Da is generally recommended to prevent the signal from the naturally occurring heavy isotopes (like ¹³C) of the analyte from interfering with the signal of the internal standard.[10] For a d2-labeled standard, the mass increases by approximately 2 Da. While this is less than the recommended +3 Da, a d2 standard can be a viable option for smaller molecules where the natural isotopic contribution at M+2 is negligible. It is crucial to experimentally verify the absence of crosstalk during method development.
-
Minimizing the Chromatographic Isotope Effect: A significant drawback of deuterium labeling is the "chromatographic isotope effect," where the deuterated standard may have a slightly different retention time than the unlabeled analyte.[10][11] This occurs because the C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's interaction with the chromatographic column.[10] This effect can become more pronounced with an increasing number of deuterium atoms.[11] A d2-labeled standard, with minimal deuterium incorporation, is less likely to exhibit a significant chromatographic shift, thus ensuring better co-elution and more accurate compensation for matrix effects.[12]
Performance Comparison: Deuterated vs. Other Internal Standards
The superiority of deuterated internal standards over structural analogs is well-documented. The following tables summarize the expected performance differences based on experimental data from various studies.
Table 1: Comparison of Assay Performance with Different Internal Standard Types
| Internal Standard Type | Accuracy (% Bias) | Precision (%CV) | Rationale for Performance |
| d2-Labeled IS | Typically within ±5% | < 10% | Near-identical physicochemical properties lead to excellent tracking of the analyte, minimizing variability. |
| Structural Analog IS | Can be > ±15% | > 15% | Differences in extraction recovery, chromatographic behavior, and ionization efficiency can lead to poor tracking and increased variability.[1] |
| No Internal Standard | Highly variable | Often > 20% | Susceptible to all sources of analytical variability, leading to unreliable and irreproducible results. |
Table 2: Comparison of Inter-Patient Assay Imprecision for Sirolimus Quantification
| Internal Standard Type | Inter-Patient Assay Imprecision (%CV) |
| Deuterated IS (d3) | 4.8 |
| Structural Analog IS | 9.2 |
This data illustrates the improved consistency of results across different patient samples when using a deuterated internal standard.[1]
Experimental Protocols
Thorough validation is essential to demonstrate the suitability of the chosen d2-labeled internal standard.
Protocol 1: Assessment of Chromatographic Co-elution
Objective: To confirm that the d2-labeled internal standard and the analyte have the same retention time.
Methodology:
-
Prepare Solutions: Create three separate solutions: (a) analyte only, (b) d2-labeled IS only, and (c) a 1:1 mixture of the analyte and the d2-labeled IS.
-
LC-MS Analysis: Inject each solution into the LC-MS system using the final proposed chromatographic method.
-
Evaluation: Overlay the chromatograms from the three injections. In the mixed solution, the analyte and the d2-labeled IS should appear as a single, symmetrical peak, confirming co-elution.
Protocol 2: Evaluation of Matrix Effects
Objective: To ensure that the matrix does not differentially affect the ionization of the analyte and the d2-labeled IS.
Methodology:
-
Sample Sets:
-
Set 1 (Neat Solution): Analyte and d2-labeled IS in a neat solution (e.g., mobile phase).
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and d2-labeled IS are spiked into the extracted matrix.
-
Set 3 (Pre-extraction Spike): Analyte and d2-labeled IS are spiked into the blank matrix before extraction.
-
-
Analysis: Analyze multiple lots of blank biological matrix (at least six different sources).
-
Evaluation: The matrix factor (MF) is calculated by comparing the peak areas from Set 2 to Set 1. The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS. The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.
Mandatory Visualizations
Caption: Decision-making flowchart for internal standard selection.
Caption: A typical bioanalytical workflow using a d2-labeled IS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Difluoroaniline-d2: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 3,4-Difluoroaniline-d2 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step instructions to mitigate risks associated with the handling and disposal of this compound.
Key Data for 3,4-Difluoroaniline
The following table summarizes essential quantitative data for 3,4-Difluoroaniline. These values should be considered when handling and storing the chemical.
| Property | Value |
| Molecular Formula | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol [1] |
| Boiling Point | 77 °C at 7 mmHg |
| Density | 1.302 g/mL at 25 °C |
| Flash Point | 85 °C (closed cup) |
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.
Handling:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from ignition sources as it is a combustible liquid.
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[2]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: 3,4-Difluoroaniline is classified as a hazardous material due to its toxicity and environmental hazards. Therefore, its deuterated form must be disposed of as hazardous waste.
-
Segregation: This compound is a halogenated organic amine. It must be segregated into a dedicated, properly labeled waste container for halogenated organic waste.[3][4] Do not mix with non-halogenated solvents or other incompatible waste streams.[3]
Step 2: Waste Collection and Container Management
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition and have a secure-fitting cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").
-
Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
Step 3: Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or a universal binder. Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step 4: Final Disposal
-
Arrange for Pickup: Once the waste container is nearly full (do not exceed 90% capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and regulatory agencies.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. It is very toxic to aquatic life with long-lasting effects.
-
DO NOT evaporate in a fume hood as a means of disposal.
-
DO NOT mix with general laboratory trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Personal protective equipment for handling 3,4-Difluoroaniline-d2
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 3,4-Difluoroaniline-d2. Given that the deuterated form shares chemical properties with its non-deuterated counterpart, this document relies on the safety data for 3,4-Difluoroaniline.
Hazard Identification and Classification
3,4-Difluoroaniline is classified as a hazardous chemical. It is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H311: Toxic in contact with skin[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled[1]
-
H335: May cause respiratory irritation
| Hazard Class | Category |
| Acute toxicity, Oral | Category 4[1] |
| Acute toxicity, Dermal | Category 3 or 4[1] |
| Acute toxicity, Inhalation | Category 4[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2[1] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
| Flammable liquids | Category 4 |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personnel safety.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Provides protection against splashes and airborne particles. A face shield should be used when there is a significant risk of splashing.[2] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before each use.[2] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[2] |
| Respiratory | NIOSH-approved respirator | Required when handling outside of a certified chemical fume hood or if dust/vapors are generated. The type of respirator should be selected based on a formal risk assessment.[2] |
Operational Plan: Step-by-Step Handling Procedure
Preparation and Engineering Controls:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.
-
Before commencing work, verify that all necessary PPE is available and in good condition.[2]
-
Remove all sources of ignition as the substance is a combustible liquid.
Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid direct contact with skin and eyes.
-
Do not breathe mist, vapors, or spray.
-
Use appropriate tools, such as spatulas, for transferring the compound to avoid dust formation.[2]
-
Wash hands thoroughly after handling.
Emergency Procedures
| Exposure Scenario | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all sources of ignition. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a sealed container for disposal.[2] |
| Fire | Use water spray, carbon dioxide (CO2), dry chemical, or foam. Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Disposal Plan
All waste materials must be handled as hazardous waste.
Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.
-
Contaminated materials, including gloves, absorbent pads, and disposable labware, should be placed in a sealed container for hazardous waste disposal.
Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.
-
It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not allow the chemical to enter drains or the environment.[3]
Caption: Logical workflow for handling this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
